molecular formula C10H12O2S B156610 3-(4-(Methylthio)phenyl)propanoic acid CAS No. 138485-81-1

3-(4-(Methylthio)phenyl)propanoic acid

Cat. No.: B156610
CAS No.: 138485-81-1
M. Wt: 196.27 g/mol
InChI Key: ASTVFRXZLBGVRL-UHFFFAOYSA-N
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Description

3-(4-(Methylthio)phenyl)propanoic acid (CAS 138485-81-1) is a high-purity phenylpropanoic acid derivative of interest in medicinal chemistry and pharmacology research. This compound belongs to a class of synthetic phenylpropanoic acids that have been identified as agonists for the Free Fatty Acid Receptor 4 (FFA4, also known as GPR120) . The FFA4 receptor is a G-protein-coupled receptor (GPCR) recognized as a promising therapeutic target for metabolic diseases . Activation of GPR120 by agonists has been shown to improve insulin sensitivity and glucose tolerance, positioning this compound as a valuable research tool for investigating new pathways for the management of type 2 diabetes and chronic inflammation . The compound features a methylthio (S-CH3) substituent on the phenyl ring, which contributes to its specific binding affinity and pharmacological profile. With a molecular formula of C10H12O2S and a molecular weight of 196.27 g/mol, it is a white to off-white crystalline solid with a melting point of 97-102°C . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle it with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation . For comprehensive handling and safety information, please consult the Safety Data Sheet. Available for global shipping from multiple stockpoints.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylsulfanylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVFRXZLBGVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396617
Record name 3-[4-(Methylsulfanyl)phenyl]propanoic acid
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138485-81-1
Record name 3-[4-(Methylsulfanyl)phenyl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(methylsulfanyl)phenyl]propanoic acid
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Foundational & Exploratory

In-Depth Technical Guide: 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138485-81-1

This technical guide provides a comprehensive overview of 3-(4-(Methylthio)phenyl)propanoic acid, including its chemical and physical properties, spectral data, synthesis protocols, and a discussion of its potential biological significance within the broader class of arylpropanoic acids. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a sulfur-containing aromatic carboxylic acid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 138485-81-1LookChem[1]
Molecular Formula C₁₀H₁₂O₂SPubChem[2]
Molecular Weight 196.27 g/mol PubChem[2]
IUPAC Name 3-(4-methylsulfanylphenyl)propanoic acidPubChem[2]
Appearance Light yellow powderLookChem[3]
Melting Point 98-102 °CSigma-Aldrich
Boiling Point Not available
Solubility Not available
XLogP3-AA 2.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 4PubChem[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected and reported spectral data.

TechniqueData and Interpretation
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the two methylene groups of the propanoic acid chain (likely complex multiplets or triplets), and a singlet for the methylthio group.
¹³C NMR The carbon-13 NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the aromatic ring (with different shifts for the substituted and unsubstituted carbons), the two methylene carbons, and the methyl carbon of the thioether group.
IR Spectroscopy The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, C-H stretching for the aromatic and aliphatic portions, a strong C=O stretching vibration for the carbonyl group, and C-S stretching vibrations.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3-(arylthio)propanoic acids involves the reaction of a substituted thiophenol with 3-chloropropanoic acid under basic conditions. The following is a general procedure adapted from the literature for the synthesis of related compounds[4].

Materials:

  • 4-(Methylthio)phenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • A solution of sodium hydroxide in water is prepared in a reaction vessel.

  • 4-(Methylthio)phenol is dissolved in ethanol and added to the sodium hydroxide solution.

  • An aqueous solution of 3-chloropropanoic acid is then added to the reaction mixture.

  • The mixture is stirred at room temperature or with gentle heating for several hours to allow the reaction to proceed to completion.

  • After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate the product.

  • The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent system to yield pure this compound.

General Protocol for Spectral Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.

  • Mass Spectrometry: Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), coupled with a suitable mass analyzer.

Biological Activity

Arylpropanoic acid derivatives are a well-known class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The biological effects of many arylpropanoic acids are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis[5].

While the broader class of arylpropanoic acids is extensively studied, specific biological data for this compound is not widely available in the current literature. Phenylpropionic acid itself, isolated from Streptomyces, has demonstrated antimicrobial activity against various bacteria and fungi[1]. This suggests that derivatives such as this compound may also possess interesting biological properties that warrant further investigation.

Given the structural similarity to other biologically active molecules, potential areas for future research on this compound could include:

  • Anti-inflammatory activity: Assessing its ability to inhibit COX-1 and COX-2 enzymes.

  • Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi.

  • Anticancer activity: Evaluating its cytotoxicity against various cancer cell lines.

Due to the lack of specific biological studies on this compound, no signaling pathways directly involving this compound can be depicted at this time.

Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow reagents 4-(Methylthio)phenol + 3-Chloropropanoic acid reaction_conditions Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) Stirring at RT or Heat reagents->reaction_conditions Reaction workup Acidification (HCl) Filtration/Extraction reaction_conditions->workup Work-up purification Recrystallization workup->purification Purification product This compound purification->product Final Product

Caption: General synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Methylthio)phenyl)propanoic acid, a substituted derivative of phenylpropanoic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a carboxylic acid group, a phenyl ring, and a methylthio substituent, imparts a unique combination of physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for applications ranging from synthetic chemistry to drug design and development, where factors like solubility, acidity, and lipophilicity govern a molecule's pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for a key physical property measurement.

Core Physical and Chemical Properties

The physical properties of this compound have been reported by various chemical suppliers and databases. A summary of these key quantitative data is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂S[1]
Molecular Weight 196.27 g/mol [1]
Appearance Light yellow powder[2]
Melting Point 97 - 102 °C[3]
Boiling Point 348.7 °C at 760 mmHg
Density 1.19 g/cm³
LogP (Octanol-Water Partition Coefficient) 2.4257
Flash Point 164.7 °C
pKa (Predicted) 4.65 ± 0.10[4]
Vapor Pressure 1.86E-05 mmHg at 25°C[2]

Note: Some physical properties are computationally predicted and should be confirmed by experimental data.

Solubility and Acidity Profile

Solubility

Specific experimental solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes both a nonpolar aromatic ring and a polar carboxylic acid group, it is expected to exhibit moderate solubility in polar organic solvents such as alcohols, ethers, and acetone, and limited solubility in nonpolar solvents like hexanes. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

For context, the parent compound, 3-phenylpropanoic acid, is reported to be soluble in ethanol, diethyl ether, and benzene, and has a water solubility of 5.9 g/L at 20°C.[5]

Acidity (pKa)

Experimental Protocols

Detailed experimental protocols specifically for the determination of the physical properties of this compound are not published. However, standard methodologies for organic compounds can be applied. Below are detailed, generalized protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this would be applicable to its molten state or if it were a liquid at standard conditions.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Clamp and stand

Procedure:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end down.

  • Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: The assembly is suspended in a heating bath. The bath is heated gradually.

  • Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Solubility Determination (Visual Method)

This provides a qualitative or semi-quantitative measure of solubility.

Apparatus:

  • Small vials or test tubes with caps

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Solvent Addition: A known volume (e.g., 1 mL) of the desired solvent is added to a pre-weighed amount of this compound (e.g., 10 mg) in a vial.

  • Mixing: The vial is capped and vortexed for a set period (e.g., 1-2 minutes) at room temperature.

  • Observation: The mixture is visually inspected for the presence of undissolved solid.

  • Incremental Addition: If the solid has dissolved, more of the compound is added in small, weighed increments, with vortexing after each addition, until the solution is saturated (i.e., solid material remains undissolved).

  • Classification: The solubility is then classified based on the amount of solute dissolved in a given volume of solvent (e.g., very soluble, soluble, sparingly soluble, etc.). For quantitative analysis, the saturated solution would be filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., HPLC-UV).

pKa Determination (Potentiometric Titration)

This is a standard method for determining the acid dissociation constant.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (often a water-cosolvent mixture like water-ethanol if aqueous solubility is low).

  • Titration Setup: The beaker containing the acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of this compound, a fundamental physical property.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Phase cluster_analysis Data Analysis start Start powder Grind solid to a fine powder start->powder pack Pack powder into capillary tube (2-3 mm height) powder->pack place Place capillary in melting point apparatus pack->place heat_fast Rapid heating to ~15°C below expected MP place->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe and record T1 (first liquid) & T2 (all liquid) heat_slow->observe report Report melting range (T1 - T2) observe->report end End report->end

References

An In-depth Technical Guide to 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(4-(methylthio)phenyl)propanoic acid, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, properties, synthesis methodologies, and potential for biological activity, adhering to a technical format for a scientific audience.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid containing a methylthio group. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms Benzenepropanoic acid, 4-(methylthio)-; 3-(4-Methylsulfanylphenyl)propanoic Acid[1][2]
CAS Number 138485-81-1[1][3]
Molecular Formula C₁₀H₁₂O₂S[1][3]
Molecular Weight 196.27 g/mol [1]
Appearance Light yellow powder[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of this compound

Two primary synthetic routes for the preparation of 3-(arylthio)propanoic acids are prevalent in the literature. These methods can be adapted for the specific synthesis of this compound.

Method 1: Nucleophilic Substitution of 3-Chloropropanoic Acid

This method involves the reaction of 4-(methylthio)phenol with 3-chloropropanoic acid in the presence of a base.[4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)phenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Addition of Reagent: To this solution, add 3-chloropropanoic acid (1.05 equivalents) portion-wise while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Copper-Catalyzed Cross-Coupling Reaction

This alternative synthesis involves a copper(I)-catalyzed reaction between 4-iodoanisole (as a precursor to the methylthio group, followed by demethylation and methylation) or a suitable aryl iodide and 3-mercaptopropionic acid.[6][7]

Experimental Protocol:

  • Reaction Setup: To a flask containing 4-iodoanisole (1 equivalent) and 3-mercaptopropionic acid (1.2 equivalents), add copper(I) oxide (0.1 equivalents) and a suitable ligand (e.g., L-proline, 0.2 equivalents).

  • Solvent and Base: Add a high-boiling point solvent such as dimethylformamide (DMF) and a base, for example, potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the mixture to 100-120 °C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified. The product is then extracted with an organic solvent and purified as described in Method 1. A subsequent demethylation and methylation step would be required to obtain the final product.

Diagram of Synthetic Workflow:

G General Synthetic Workflow for this compound cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Cross-Coupling 4-(methylthio)phenol 4-(methylthio)phenol Reaction Reaction 4-(methylthio)phenol->Reaction 3-chloropropanoic acid 3-chloropropanoic acid 3-chloropropanoic acid->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Product1 This compound Work-up & Purification->Product1 4-iodoanisole 4-iodoanisole Coupling Coupling 4-iodoanisole->Coupling 3-mercaptopropionic acid 3-mercaptopropionic acid 3-mercaptopropionic acid->Coupling Post-modification Post-modification Coupling->Post-modification Purification2 Work-up & Purification Post-modification->Purification2 Product2 This compound Purification2->Product2

Caption: General synthetic workflows for the preparation of this compound.

Biological Activity and Experimental Protocols

While specific biological data for this compound is not extensively reported in the public domain, propionic acid derivatives are known to exhibit a range of biological activities.[8][9] A common initial step in drug discovery is the assessment of a compound's cytotoxicity against various cell lines.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Biological Screening Workflow:

G General Workflow for In Vitro Biological Screening Compound This compound Treatment Compound Treatment (Varying Concentrations) Compound->Treatment CellCulture Cancer Cell Lines (e.g., MCF-7, A549) CellCulture->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay DataAnalysis Data Analysis (IC50 Determination) Assay->DataAnalysis HitIdentification Hit Identification & Further Studies DataAnalysis->HitIdentification

Caption: A generalized workflow for the initial in vitro biological screening of a test compound.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
-COOH10.0 - 12.0 (s, 1H)-C=O170 - 180
Ar-H7.1 - 7.3 (d, 2H)Ar-C (quaternary)135 - 145
Ar-H7.0 - 7.2 (d, 2H)Ar-CH125 - 135
-CH₂-COOH2.9 - 3.1 (t, 2H)-CH₂-COOH30 - 40
Ar-CH₂-2.6 - 2.8 (t, 2H)Ar-CH₂-30 - 40
-S-CH₃2.4 - 2.5 (s, 3H)-S-CH₃15 - 20

*s = singlet, d = doublet, t = triplet

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, characteristic of the broader class of aryl propionic acids. This guide provides foundational information and detailed experimental protocols to facilitate further research and development involving this molecule. The provided workflows for synthesis and biological screening offer a starting point for its investigation as a potential therapeutic agent. Further studies are warranted to fully elucidate its biological profile and mechanism of action.

References

Technical Guide: 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties and applications of 3-(4-(methylthio)phenyl)propanoic acid. While the compound belongs to the broader class of arylpropanoic acids, which includes many biologically active molecules, current scientific literature focuses primarily on its role as a chemical intermediate rather than a pharmacologically active agent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, including reaction stoichiometry and analytical characterization.

PropertyValueReference
Molecular Weight 196.27 g/mol [1]
Molecular Formula C₁₀H₁₂O₂S[1]
CAS Number 138485-81-1[1]
Appearance Light yellow powder[2]
Purity Typically ≥95%[3]
Synonyms Benzenepropanoic acid, 4-(methylthio)-; 3-(4-methylsulfanylphenyl)propanoic Acid[2]

Application in Organic Synthesis

The primary documented application of this compound is as a precursor in the synthesis of more complex molecules. It serves as a versatile building block for creating novel compounds with potential applications in materials science and medicinal chemistry.

Experimental Protocol: One-Pot Synthesis of 6-Methylthiochromen-4-one

One notable application is in the synthesis of thiochromen-4-ones. The following protocol details the conversion of this compound into 6-Methylthiochromen-4-one.[4]

Materials:

  • This compound (1.0 mmol, 196 mg)

  • Eaton's reagent (Phosphorus pentoxide-methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • A solution of this compound in dichloromethane is prepared.

  • The solution is treated with an excess of Eaton's reagent.

  • The reaction mixture is stirred, and the progress is monitored (e.g., by Thin Layer Chromatography).

  • Upon completion, the reaction is quenched by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • The final product, 6-Methylthiochromen-4-one, is obtained as a light yellow solid.[4]

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis described above.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A This compound in Dichloromethane B Add Eaton's Reagent (Intramolecular Cyclization) A->B Reaction C Quench with NaHCO₃ B->C Processing D Extract with DCM C->D E Dry and Concentrate D->E F Flash Column Chromatography E->F G 6-Methylthiochromen-4-one F->G Isolation

Synthetic pathway from the starting acid to the final product.

Biological Activity Context

While this specific compound lacks extensive biological characterization, the parent structure, arylpropanoic acid, is a well-known scaffold in medicinal chemistry. Arylpropanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes common medications like Ibuprofen and Naproxen.[5][6] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.[5]

However, it is crucial to note that no peer-reviewed studies were found that specifically investigate the biological activity, metabolic pathways, or potential signaling interactions of this compound. Its primary utility, as documented in the scientific literature, remains in the domain of chemical synthesis.[4] Therefore, a detailed discussion of its core biological functions, including signaling diagrams and experimental protocols for biological assays, cannot be provided at this time. Professionals interested in the potential bioactivity of this compound would need to undertake novel research to elucidate these properties.

References

An In-depth Technical Guide to the Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(4-(methylthio)phenyl)propanoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the Knoevenagel condensation of 4-(methylthio)benzaldehyde with malonic acid to form 4-(methylthio)cinnamic acid, followed by the selective reduction of the carbon-carbon double bond to yield the target compound.

This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to facilitate replication and further investigation by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the formation of a carbon-carbon double bond via a Knoevenagel condensation, followed by a reduction step to saturate this bond.

Synthesis_Pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction 4-(methylthio)benzaldehyde 4-(methylthio)benzaldehyde 4-(methylthio)cinnamic acid 4-(methylthio)cinnamic acid 4-(methylthio)benzaldehyde->4-(methylthio)cinnamic acid Pyridine, Piperidine Malonic Acid Malonic Acid Malonic Acid->4-(methylthio)cinnamic acid Target Compound This compound 4-(methylthio)cinnamic acid->Target Compound H2, Pd/C

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(methylthio)cinnamic acid via Knoevenagel Condensation

The Knoevenagel condensation provides a reliable method for the formation of the α,β-unsaturated carboxylic acid intermediate. The Doebner modification, which utilizes pyridine as a solvent and piperidine as a catalyst, is a commonly employed and effective approach.

Reaction:

4-(Methylthio)benzaldehyde + Malonic Acid → 4-(Methylthio)cinnamic Acid + H₂O + CO₂

Experimental Procedure:

  • A mixture of 4-(methylthio)benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and a catalytic amount of piperidine (0.1 equivalents) is prepared in pyridine (2-3 mL per gram of aldehyde).

  • The reaction mixture is heated to reflux (approximately 115°C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • The resulting solid is collected by vacuum filtration, washed thoroughly with cold water to remove any residual pyridine and unreacted malonic acid, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Catalytic hydrogenation is a standard and efficient method for the selective reduction of the carbon-carbon double bond in cinnamic acid derivatives without affecting the aromatic ring or the carboxylic acid functionality.

Reaction:

4-(Methylthio)cinnamic Acid + H₂ → this compound

Experimental Procedure:

  • 4-(Methylthio)cinnamic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • A catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized to a desired pressure (typically 1-4 atm).

  • The reaction mixture is stirred vigorously at room temperature for 4-12 hours, or until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization from a solvent such as hexane or a mixture of ethyl acetate and hexane.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-(methylthio)benzaldehydeC₈H₈OS152.21Starting Material
Malonic AcidC₃H₄O₄104.06Reagent
4-(methylthio)cinnamic acidC₁₀H₁₀O₂S194.25Intermediate
This compoundC₁₀H₁₂O₂S196.27Final Product

Table 2: Reaction Conditions and Yields

StepReaction TypeCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1Knoevenagel CondensationPiperidinePyridine115 (Reflux)2-485-95
2Catalytic Hydrogenation10% Pd/CEthanolRoom Temperature4-12>95

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction A Mix Reactants: 4-(methylthio)benzaldehyde, malonic acid, piperidine in pyridine B Heat to Reflux (2-4 hours) A->B C Cool and Precipitate (Ice/HCl) B->C D Filter and Wash C->D E Dry and Recrystallize D->E F Dissolve Intermediate in Ethanol E->F Intermediate Product G Add Pd/C Catalyst F->G H Hydrogenate (1-4 atm H2) G->H I Filter Catalyst H->I J Concentrate and Purify I->J

Caption: Experimental workflow for the synthesis of this compound.

An In-Depth Technical Guide to the Solubility of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a cornerstone of chemical and pharmaceutical science, dictating the bioavailability, formulation, and ultimate efficacy of active compounds. This guide provides a comprehensive technical overview of 3-(4-(methylthio)phenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. While specific, publicly available solubility data for this molecule is limited, this document serves as a procedural and theoretical framework for its determination. We will delve into the critical physicochemical properties that govern its solubility, provide authoritative, step-by-step protocols for experimental measurement, and discuss the analytical techniques required for precise quantification. This guide is structured to empower researchers with the expertise to generate reliable solubility data, interpret it within a physicochemical context, and apply it to their research and development objectives.

Introduction and Physicochemical Profile

This compound (CAS 138485-81-1) is a carboxylic acid derivative featuring a phenyl ring substituted with a methylthio group.[1][2][3] Its structure suggests potential applications as a building block in organic synthesis or as a scaffold in the design of bioactive molecules.[4] Understanding its solubility is a prerequisite for any application, from designing reaction conditions to formulating it for biological screening.

The solubility of a compound is not a single value but a complex function of its intrinsic properties and its environment. Key molecular descriptors for this compound provide the foundation for predicting its behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂S[1][2][3]
Molecular Weight 196.27 g/mol [1][3][5]
Appearance Light yellow powder / Solid[1][6]
Melting Point 97-102 °C[7]
XLogP3 (Predicted) 2.0 - 2.43[1][5]
pKa (Predicted) ~4.5 (Carboxylic Acid)Predicted
Hydrogen Bond Donors 1[1][5]
Hydrogen Bond Acceptors 3[1][5]

Note: The pKa value is an estimation based on the typical pKa of phenylpropanoic acids. Experimental determination is highly recommended as computational predictions can have significant variance.[8][9][10][11]

The predicted octanol-water partition coefficient (XLogP3) of ~2.0-2.4 suggests the compound is moderately lipophilic, indicating that its solubility will be limited in aqueous media but likely favorable in various organic solvents. The single carboxylic acid group is the primary driver of its pH-dependent aqueous solubility.

The Science of Solubility: Theoretical Framework

The dissolution of a solid, crystalline compound like this compound into a solvent is governed by a thermodynamic equilibrium. This process can be understood by considering two opposing energy contributions:

  • Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy favorably compensates for the lattice energy. For our target compound, the propanoic acid moiety can engage in hydrogen bonding with protic solvents, while the methylthiophenyl group will favor interactions with less polar or organic solvents.

Authoritative Protocol: Thermodynamic Equilibrium Solubility Determination

The "gold standard" for determining solubility is the Shake-Flask Method .[12][13] This method measures the thermodynamic or equilibrium solubility, which represents the true saturation point of a solution under specific conditions. It is a cornerstone for pre-formulation studies and is recognized by regulatory bodies.[14][15][16][17]

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvent(s) (e.g., pH 7.4 phosphate-buffered saline (PBS), n-octanol, ethanol)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[13][18] A starting point is to add ~5-10 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[19] Allow the samples to equilibrate for a minimum of 24 to 48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is reached.[18]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[20]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining microscopic particles. Causality Note: This filtration step is critical to prevent artificially high concentration readings from suspended solids.

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

  • pH Measurement: For aqueous solutions, measure the pH of the final saturated solution to check for any shifts.[13]

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (details in Section 4) to determine the concentration of the dissolved compound.[20][21]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units of µg/mL or µM.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-48 hours) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm) C->D Remove particulates E Dilute Sample D->E F Quantify via HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of dissolved this compound due to its high sensitivity and selectivity.[22][23]

Sample HPLC-UV Method Protocol

Objective: To develop a robust method for the quantification of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).[24] The acidic modifier ensures the carboxylic acid is in its neutral form, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The UV absorbance should be monitored at the compound's λmax. Given the aromatic ring, a wavelength between 210 nm and 254 nm is a logical starting point for method development.[25][26]

  • Calibration: Prepare a series of calibration standards of known concentrations from a stock solution (typically in DMSO or the mobile phase). Plot a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) across the expected concentration range of the diluted samples.

Key Factors Influencing Solubility

The solubility of this compound is not static. Researchers must consider several factors that can dramatically alter its dissolution.

The Critical Role of pH

As a carboxylic acid, the compound's aqueous solubility is highly dependent on pH. The molecule exists in equilibrium between its neutral, less soluble form (R-COOH) and its ionized, more soluble carboxylate form (R-COO⁻). This equilibrium is defined by its pKa.

  • At pH << pKa: The neutral form dominates, leading to lower aqueous solubility.

  • At pH >> pKa: The ionized (deprotonated) form dominates, leading to significantly higher aqueous solubility.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) A R-COOH (Neutral Form) B Low Aqueous Solubility A->B C R-COO⁻ + H⁺ (Ionized Form) A->C Deprotonation C->A Protonation D High Aqueous Solubility C->D

Caption: pH-Dependent Ionization and its Effect on Solubility.

Solvent Selection

A solvent screening study is essential to identify suitable systems for reactions, formulations, or purification. Based on the compound's structure, a range of solvents should be tested.

Table 2: Hypothetical Solubility Data in Various Solvents This table illustrates the expected trend in solubility. These are not experimental values and must be determined empirically.

SolventPolarity IndexExpected SolubilityRationale
Water (pH 7.4) 10.2Low to ModerateModerately lipophilic (LogP ~2.2), but ionization at pH 7.4 enhances solubility.
Ethanol 4.3HighCan act as both a hydrogen bond donor/acceptor and has a non-polar ethyl group.
Methanol 5.1HighSimilar to ethanol, highly effective at solvating the molecule.
Acetone 4.3Moderate to HighAprotic polar solvent, good for dissolving moderately polar compounds.
Acetonitrile 5.8ModeratePolar aprotic solvent.
n-Hexane 0.1Very LowHighly non-polar solvent, unlikely to overcome the crystal lattice energy.
DMSO 7.2Very HighHighly polar aprotic solvent, excellent at dissolving a wide range of compounds.

Conclusion

This guide provides the essential scientific framework and actionable protocols for the rigorous determination of the solubility of this compound. While pre-existing data is sparse, the methodologies outlined herein, particularly the authoritative shake-flask protocol coupled with precise HPLC-UV quantification, equip researchers to generate the high-quality, reliable data necessary for informed decision-making in drug development and chemical research. Understanding the interplay between the compound's physicochemical properties and environmental factors like pH and solvent choice is paramount to successfully advancing any project involving this molecule.

References

An In-depth Technical Guide to the Safety and Handling of 3-(4-(Methylthio)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(4-(Methylthio)phenyl)propanoic acid (CAS No. 138485-81-1). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a sulfur-containing carboxylic acid. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂S[1][2][3]
Molecular Weight 196.27 g/mol [1]
Appearance Light yellow powder/solid[4]
Melting Point 98-102 °C[4]
CAS Number 138485-81-1[1][2][3]
Synonyms Benzenepropanoic acid, 4-(methylthio)-; 3-(p-Tolylthio)propionic acid[1][3]

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates several potential health risks.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure 3H335: May cause respiratory irritation

Source:[1][5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

3.1. Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

3.2. Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

While specific toxicity studies for this compound are not publicly available, the following are generalized protocols based on OECD guidelines for assessing chemical safety.

4.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

  • Test Animal: Healthy, young adult albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the rabbit's back is clipped.

    • A 0.5 g dose of the test substance is applied to a small area of the skin and covered with a gauze patch.

    • The patch is held in place with a semi-occlusive dressing for 4 hours.

    • After 4 hours, the patch is removed, and the skin is cleaned.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored. The observation period can be extended up to 14 days to assess the reversibility of the effects.[4][6][7]

4.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Test Animal: Healthy, young adult albino rabbit.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is applied into the conjunctival sac of one eye.[8][9]

    • The eyelids are gently held together for about one second.

    • The other eye remains untreated and serves as a control.[10]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[10] The degree of irritation is scored to evaluate the severity and reversibility of any lesions.

First Aid Measures

In case of exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Spill and Disposal

6.1. Spills

  • Wear appropriate personal protective equipment.

  • Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

6.2. Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

Visual Guides

The following diagrams illustrate key workflows for safety and emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Ensure Ventilation Ensure Ventilation Don PPE->Ensure Ventilation Dispense Chemical Dispense Chemical Ensure Ventilation->Dispense Chemical Keep Container Closed Keep Container Closed Dispense Chemical->Keep Container Closed Dispose of Waste Dispose of Waste Dispense Chemical->Dispose of Waste Wash Hands Wash Hands Keep Container Closed->Wash Hands Store Properly Store Properly Wash Hands->Store Properly

Safe Handling Workflow Diagram

First_Aid_Response cluster_actions First Aid Actions Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Remove from Exposure Remove from Exposure Assess Situation->Remove from Exposure Eye Contact Eye Contact Remove from Exposure->Eye Contact Eyes Skin Contact Skin Contact Remove from Exposure->Skin Contact Skin Inhalation Inhalation Remove from Exposure->Inhalation Inhaled Ingestion Ingestion Remove from Exposure->Ingestion Swallowed Seek Medical Attention Seek Medical Attention Eye Contact->Seek Medical Attention Skin Contact->Seek Medical Attention Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention

First Aid Response Logic Diagram

References

3-(4-(Methylthio)phenyl)propanoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 3-(4-(Methylthio)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS Number: 138485-81-1). The information is compiled and presented to meet the needs of professionals in research and drug development, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a carboxylic acid and thioether. It is important to be familiar with its chemical identity and physical characteristics to ensure proper handling and use in a laboratory setting.

Identifier Value Source
Chemical Name This compound[1]
Synonyms Benzenepropanoic acid, 4-(methylthio)-; 3-(4-methylsulfanylphenyl)propanoic Acid; 3-(4-Methylthiophenyl)propionic acid[1]
CAS Number 138485-81-1[1][2]
Molecular Formula C10H12O2S[2][3]
Molecular Weight 196.27 g/mol [2][3]
Appearance White to off-white solid, light yellow powder[1][4]
Melting Point 67-71 °C
Solubility No data available
Vapor Pressure 1.86E-05 mmHg at 25°C (Predicted)[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must understand these hazards to implement appropriate safety measures.

Hazard Class Category Hazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

GHS Pictograms:

alt text
alt text

Signal Word: Danger

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following are general guidelines; always seek medical attention after exposure.

Exposure Route First-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure and maintain the chemical's integrity.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Keep Container Tightly Closed When Not in Use handle_transfer->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Standard laboratory workflow for handling this compound.

Storage Recommendations
  • Store in a tightly closed container.[4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

  • Keep away from sources of ignition.[5]

  • The storage area should be designated for toxic and corrosive materials.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

Control Parameter Recommendation
Engineering Controls Work in a well-ventilated area, preferably under a chemical fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[4]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[6]

Spill and Emergency Procedures

A clear protocol for spills and emergencies is necessary to ensure a rapid and effective response.

Spill Response Logical Flow

This diagram illustrates the decision-making process in the event of a chemical spill.

spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area Alert Supervisor/Safety Officer large_spill->evacuate report Report Incident evacuate->report absorb Absorb with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect into a Suitable, Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->report

Caption: Decision-making flowchart for responding to a chemical spill.

General Spill Cleanup:

  • Evacuate unnecessary personnel from the area.[5]

  • Ensure adequate ventilation.

  • Vacuum or sweep up material and place it into a suitable disposal container.[4]

  • Avoid generating dusty conditions.[4]

  • Clean the spill area thoroughly.

Toxicological Information

The toxicological properties of this substance have not been fully investigated.[4] The available information indicates significant potential for harm.

  • Acute Toxicity: Toxic if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Damage: Causes serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3] The respiratory system is a target organ.

  • Chronic Effects: No information found.[4]

  • Carcinogenicity: Not classified as a carcinogen by ACGIH, IARC, NTP, or OSHA.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.

  • Do not allow the product to enter drains.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this chemical. Always refer to the most current and complete Safety Data Sheet provided by the supplier.

References

The Biological Potential of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 3-(4-(Methylthio)phenyl)propanoic acid. Direct research on this specific molecule is limited; therefore, this document extrapolates its potential pharmacological profile based on extensive data from structurally related compounds, including phenylpropanoic acid derivatives and molecules containing a methylthio moiety. This guide covers potential antimicrobial, anti-inflammatory, and anticancer activities, along with hypothesized mechanisms of action and relevant signaling pathways. Detailed experimental protocols for evaluating these potential activities are provided, and quantitative data from related compounds are summarized for comparative analysis. This document serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

Phenylpropanoic acid and its derivatives represent a significant class of compounds with a broad spectrum of biological activities, including well-established anti-inflammatory drugs like ibuprofen.[1] The core structure of this compound, which features a phenylpropanoic acid backbone with a methylthio group at the para position of the phenyl ring, suggests a potential for diverse pharmacological effects. The presence of the sulfur-containing methylthio group may also confer unique metabolic and activity profiles, drawing parallels to the known biological roles of compounds like 3-(methylthio)propanoic acid (MMPA), a metabolite of methionine.[2][3]

This guide synthesizes the current understanding of related compounds to build a predictive profile for this compound, highlighting its potential as a subject for further investigation in drug discovery and development.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is hypothesized to possess antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Derivatives of phenylpropanoic acid have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[4][5][6] For instance, certain 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have shown antibacterial effects.[5][7] The introduction of a methylthio group could modulate this activity.

Anti-inflammatory Activity

The aryl propionic acid class is well-known for its non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] It is plausible that this compound could exhibit similar COX-inhibitory activity.

Anticancer Activity

Several derivatives of phenylpropanoic acid have been investigated for their anticancer potential.[8][9] For example, some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown antiproliferative activity against cancer cell lines.[8][9] Additionally, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant properties.[10]

Quantitative Data from Related Compounds

To provide a comparative context for future studies, the following tables summarize quantitative data for the biological activities of various phenylpropanoic acid derivatives.

Table 1: Antimicrobial Activity of Phenylpropanoic Acid Derivatives

Compound/DerivativeTarget OrganismActivity (MIC, µg/mL)Reference
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid derivativesStaphylococcus aureusVaries with substitution[5]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesMethicillin-resistant S. aureus32[6]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesVancomycin-resistant E. faecalis>64[6]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesE. coli64[6]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesK. pneumoniae64[6]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesCandida auris0.5 - 64[6]

Table 2: Anticancer Activity of Phenylpropanoic Acid Derivatives

Compound/DerivativeCell LineActivity (IC50 or % Viability)Reference
3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acidsA549Significant cytotoxicity[8]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative 29A54931.2% viability[10]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative 30A54958.9-65.2% viability[10]

Hypothesized Mechanisms of Action and Signaling Pathways

The potential biological activities of this compound are likely mediated through various molecular mechanisms and signaling pathways.

Inhibition of Inflammatory Pathways

A plausible mechanism for anti-inflammatory action is the inhibition of the cyclooxygenase (COX) pathway, which would reduce the production of prostaglandins. This is a hallmark of many arylpropanoic acid NSAIDs.[1]

G cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates TargetCompound 3-(4-(Methylthio)phenyl) propanoic acid TargetCompound->COX Inhibits

Hypothesized COX Inhibition Pathway
Modulation of G Protein-Coupled Receptors (GPCRs)

Some phenylpropanoic acid derivatives are known to act as agonists for G protein-coupled receptor 40 (GPR40), which is involved in glucose-stimulated insulin secretion.[11] While this is more relevant to metabolic diseases, it highlights the potential for this class of compounds to interact with GPCRs.

Induction of Apoptosis in Cancer Cells

The anticancer effects of related compounds could be due to the induction of apoptosis. This could be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS) or the disruption of mitochondrial function, potentially leading to the activation of caspase cascades.

G TargetCompound 3-(4-(Methylthio)phenyl) propanoic acid Mitochondria Mitochondria TargetCompound->Mitochondria induces stress ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G Start Start PrepStock Prepare Compound Stock Solution Start->PrepStock PrepInoculum Prepare Microbial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Wells PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC End End ReadMIC->End

References

Potential Research Applications of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-(Methylthio)phenyl)propanoic acid is a member of the arylpropionic acid class of compounds, a well-established scaffold in medicinal chemistry. While specific research on this particular molecule is limited, its structural similarity to known bioactive molecules suggests a range of potential applications in drug discovery and chemical biology. This technical guide provides an overview of the potential research applications of this compound, drawing parallels from the broader class of arylpropionic acid derivatives. It covers potential biological activities, hypothetical signaling pathway involvement, and a representative synthetic protocol. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction

Arylpropionic acid derivatives are a prominent class of compounds in pharmaceutical research, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). The general structure, characterized by a phenylpropanoic acid moiety, is a versatile scaffold that has been extensively modified to develop compounds with a wide array of biological activities. These activities extend beyond anti-inflammatory effects to include analgesic, antipyretic, antibacterial, anticonvulsant, and anticancer properties.[1][2][3][4][5]

This compound, with its distinct methylthio-substituted phenyl group, presents an intriguing candidate for further investigation. The presence of the sulfur-containing functional group may influence its pharmacokinetic and pharmacodynamic properties, potentially offering novel biological activities or improved safety profiles compared to existing arylpropionic acid derivatives. This guide will explore the potential research avenues for this compound based on the established knowledge of its chemical class.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols and for understanding the compound's potential behavior in biological systems.

PropertyValueReference
CAS Number 138485-81-1[6]
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
IUPAC Name 3-(4-methylthiophenyl)propanoic acid
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and methanol

Potential Biological Activities and Research Applications

Based on the known activities of arylpropionic acid derivatives, this compound could be investigated for the following applications:

  • Anti-inflammatory and Analgesic Research: As a primary application of arylpropionic acids, this compound could be screened for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

  • Anticancer Research: Numerous studies have explored the anticancer potential of arylpropionic acid derivatives. This compound could be evaluated for its cytotoxic effects against various cancer cell lines.

  • Antimicrobial Research: The propanoic acid scaffold has been incorporated into molecules with antibacterial and antifungal properties. The methylthio- group may confer specific antimicrobial activities.

  • Neurological Disorder Research: Some arylpropionic acid derivatives have been investigated for their potential in treating neurodegenerative diseases, suggesting a possible avenue of research for this compound.

Hypothetical Signaling Pathway Involvement

The most well-understood mechanism of action for arylpropionic acid-based NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever. A diagram illustrating this hypothetical pathway is provided below.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation MTPPA 3-(4-(Methylthio)phenyl) propanoic acid MTPPA->COX_Enzymes

Hypothetical inhibition of the COX pathway by this compound.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, a general synthetic protocol for 3-(arylthio)propanoic acids is provided below. This can be adapted for the specific synthesis of the target compound.

General Synthesis of 3-(Arylthio)propanoic Acids

This protocol is based on the conjugate addition of a thiol to an α,β-unsaturated carboxylic acid.

Materials:

  • 4-(Methylthio)phenol (or corresponding aryl thiol)

  • 3-Chloropropanoic acid (or acrylic acid)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the aryl thiol (1 equivalent) and sodium hydroxide (1.1 equivalents) in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature until the thiol has fully dissolved and formed the thiolate salt.

  • Add 3-chloropropanoic acid (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted thiol.

  • Acidify the aqueous layer with dilute hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the 3-(arylthio)propanoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system.

A workflow diagram for this general synthesis is provided below.

Synthesis_Workflow Start Start Step1 Dissolve Aryl Thiol and Base in Solvent Start->Step1 Step2 Add 3-Chloropropanoic Acid Step1->Step2 Step3 Reflux and Monitor Reaction Step2->Step3 Step4 Work-up and Extraction Step3->Step4 Step5 Acidification and Precipitation Step4->Step5 Step6 Filtration and Drying Step5->Step6 Step7 Purification (Recrystallization) Step6->Step7 End End Product Step7->End

General workflow for the synthesis of 3-(arylthio)propanoic acids.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data (e.g., IC₅₀, Kᵢ values) specifically for this compound. Researchers are encouraged to perform their own dose-response studies to determine the potency and efficacy of this compound in relevant biological assays. A template for presenting such data is provided in Table 2.

AssayTargetIC₅₀ (µM)Reference
COX-1 InhibitionOvine COX-1Data not available
COX-2 InhibitionHuman recombinant COX-2Data not available
Anticancer (e.g., MCF-7)Cell ViabilityData not available
Antibacterial (e.g., S. aureus)MICData not available

Conclusion and Future Directions

This compound represents an under-explored molecule within the pharmacologically significant class of arylpropionic acids. Based on the extensive research on related compounds, it holds potential for development in various therapeutic areas, particularly as an anti-inflammatory, analgesic, or anticancer agent. Future research should focus on its synthesis, in-vitro and in-vivo biological evaluation, and structure-activity relationship (SAR) studies to unlock its full therapeutic potential. The methodologies and hypothetical frameworks presented in this guide offer a starting point for researchers to embark on the investigation of this promising compound.

References

An In-depth Technical Guide to 3-(4-(Methylthio)phenyl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 3-(4-(methylthio)phenyl)propanoic acid, its derivatives, and analogs, focusing on their synthesis, potential therapeutic applications, and the methodologies for their evaluation. This class of compounds, belonging to the broader family of arylpropanoic acids, holds significant promise in the development of novel therapeutic agents across various disease areas, including inflammatory disorders, cancer, and infectious diseases.

Core Compound: Synthesis and Properties

Synthesis of this compound

A reliable method for the synthesis of this compound, also referred to as 3-(p-tolylthio)propanoic acid, involves the copper-mediated C-S bond formation between an aryl iodide and 3-mercaptopropionic acid[1]. Another established method involves the reaction of arylthiols with 3-chloropropanoic acid in the presence of a base[2].

Chemical Properties

PropertyValueReference
Molecular Formula C10H12O2S[3]
Molecular Weight 196.27 g/mol [3][4]
CAS Number 138485-81-1[4]
IUPAC Name 3-(4-methylphenyl)sulfanylpropanoic acid[3]
SMILES CC1=CC=C(C=C1)SCCC(=O)O[3]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of 3-(arylthio)propionic acids[1].

Materials:

  • 4-Iodotoluene

  • 3-Mercaptopropionic acid (3-MPA)

  • Copper(I) oxide (Cu₂O)

  • Pyridine

  • 1 M Potassium bicarbonate (KHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Activated charcoal

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • In a suitable reaction vessel, combine 4-iodotoluene (1 equivalent), 3-mercaptopropionic acid (1 equivalent), and copper(I) oxide (0.5 equivalents) in pyridine.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, add 1 M KHCO₃ solution to the residue.

  • Remove any unreacted aryl iodide by steam distillation.

  • Add activated charcoal to the remaining mixture and stir for 5 minutes.

  • Filter the solution and acidify the filtrate to pH 1 using 6 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry over P₂O₅.

  • The crude product can be further purified by recrystallization if necessary.

General Protocol for Anticancer Activity Screening (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)

This is a general protocol to determine the Minimum Inhibitory Concentration (MIC) of compounds against microbial strains.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal

  • Incubator

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds across the wells.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired concentration.

  • Add 100 µL of the diluted inoculum to each well.

  • Include a positive control (broth with microorganism and standard drug) and a negative control (broth with microorganism and solvent).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Potential Therapeutic Applications and Analogs

Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this compound provides a scaffold that can be chemically modified to explore a range of biological activities.

Anti-inflammatory Activity: Many arylpropanoic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins[5].

Anticancer Activity: Various derivatives of propanoic acid have been investigated for their potential as anticancer agents. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising antiproliferative activity against lung adenocarcinoma cells, with some compounds exhibiting IC50 values in the low micromolar range[6]. Similarly, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce cancer cell viability[7].

Antimicrobial Activity: The propanoic acid moiety is also found in compounds with antimicrobial properties. Modifications to the core structure can lead to derivatives with activity against various bacterial and fungal pathogens.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Drug Discovery

The process of identifying and validating new drug candidates from the this compound scaffold typically follows a structured workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) purification->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->synthesis Iterative Design admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy & Toxicology admet->in_vivo

Drug discovery workflow for novel derivatives.

Potential Signaling Pathway in Cancer

While specific signaling pathways for this compound derivatives are not yet fully elucidated, related compounds have been shown to induce apoptosis in cancer cells. A plausible mechanism could involve the modulation of key apoptotic pathways.

apoptosis_pathway cluster_cell Cancer Cell derivative Propanoic Acid Derivative receptor Cellular Target (e.g., Enzyme, Receptor) derivative->receptor Binding & Modulation caspase_cascade Caspase Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis Execution

Hypothetical apoptotic signaling pathway.

Conclusion

The this compound core structure represents a versatile and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the broad range of biological activities exhibited by its analogs make it an attractive starting point for drug discovery programs targeting inflammation, cancer, and microbial infections. Further research into the structure-activity relationships, mechanisms of action, and specific molecular targets of these derivatives is warranted to fully realize their therapeutic potential. This guide provides the foundational knowledge and experimental framework for scientists and researchers to embark on this exploratory journey.

References

Spectroscopic Analysis of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-(Methylthio)phenyl)propanoic acid, a compound of interest in various research and development applications. Due to the limited availability of published spectroscopic data for this compound (CAS 138485-81-1), this guide presents representative data from its close structural isomer, 3-((4-Methylphenyl)thio)propionic acid (CAS 13739-35-0), alongside general principles for the spectroscopic analysis of carboxylic acids. This information serves as a valuable reference for the characterization and analysis of this class of compounds.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₁₂O₂S[1] Molecular Weight: 196.27 g/mol [1] CAS Number: 138485-81-1[1]

Structure:

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for compounds structurally similar to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data (Representative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.1-7.3Multiplet4HAromatic protons
~2.9Triplet2H-CH₂-COOH
~2.6Triplet2HAr-CH₂-
~2.4Singlet3H-S-CH₃

¹³C NMR (Carbon-13 NMR) Data (Representative)

Chemical Shift (δ) ppmAssignment
~178-COOH
~138Aromatic C-S
~136Aromatic C-C
~130Aromatic C-H
~127Aromatic C-H
~35-CH₂-COOH
~30Ar-CH₂-
~16-S-CH₃
Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-H (Carboxylic Acid)Broad absorption due to hydrogen bonding[2][3]
~2900C-H (Aliphatic)Stretching vibrations
1710-1760C=O (Carboxylic Acid)Carbonyl stretch[2][3]
~1600, ~1500C=C (Aromatic)Aromatic ring stretching
~1400C-H (Aliphatic)Bending vibrations
~1250C-O (Carboxylic Acid)Stretching vibration
~820C-H (Aromatic)Out-of-plane bending for para-disubstituted ring
Mass Spectrometry (MS) Data

Expected Fragmentation Pattern

m/zIon
196[M]⁺ (Molecular Ion)
179[M - OH]⁺
151[M - COOH]⁺
136[C₈H₈S]⁺
121[C₇H₅S]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[4]

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-15 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5] Pressure is applied using a clamp to ensure good contact between the sample and the crystal.[5] This method requires minimal sample preparation.

Alternatively (KBr Pellet Method): 1-2 mg of the finely ground solid sample is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a non-volatile solid like this compound, direct infusion or LC-MS with electrospray ionization (ESI) is common. Electron Ionization (EI) can also be used, which typically causes more extensive fragmentation.[7][8]

Instrumentation and Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers are commonly used.

  • Electron Ionization (EI) Parameters:

    • Ionization energy: 70 eV.

    • Source temperature: 200-250 °C.

  • Electrospray Ionization (ESI) Parameters:

    • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia) and infused into the ESI source.

    • Ionization mode: Positive or negative ion mode can be used.

Data Interpretation and Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Processing cluster_Analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR_Data Acquire FID Process Data (FT) NMR->NMR_Data IR_Data Acquire Interferogram Process Data (FT) IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

Commercial Suppliers and Technical Guide for 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(4-(Methylthio)phenyl)propanoic acid, a chemical compound of interest in various research and development fields. This document outlines its commercial availability, key chemical properties, and insights into its synthesis and analytical characterization.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. The purity levels and offered quantities vary among suppliers, catering to diverse research needs from small-scale laboratory experiments to larger developmental projects. A summary of prominent suppliers and their offerings is presented below.

SupplierPurityAvailable QuantitiesPrice (USD)CAS Number
Matrix Scientific97%500 mg, 1 g, 5 g$50, $64, $235 respectively138485-81-1[1]
Thermo Scientific Alfa Aesar96%1 g, 10 gInquire for pricing138485-81-1
CP Lab Safety95%10 gInquire for pricing138485-81-1[2]
Sigma-AldrichInquireInquireInquire for pricing138485-81-1

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research.

PropertyValueReference
Molecular Formula C10H12O2S[1][2]
Molecular Weight 196.27 g/mol [1][3]
Appearance Solid
Melting Point 98-102 °C
CAS Number 138485-81-1[1][2][3]
Canonical SMILES CSC1=CC=C(C=C1)CCC(=O)O[1]

Experimental Protocols

Synthesis

Another relevant synthetic strategy is the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids[5]. This reaction proceeds via an intramolecular Friedel-Crafts acylation and provides a general framework that could be adapted for the preparation of the starting material, this compound.

A plausible, though not explicitly documented, synthesis workflow is outlined below.

Synthesis_Workflow Potential Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-(4-halophenyl)propanoic_acid 3-(4-halophenyl)propanoic acid reaction_vessel Reaction in DMF with Cu(I) catalyst 3-(4-halophenyl)propanoic_acid->reaction_vessel sodium_methyl_mercaptide Sodium methyl mercaptide sodium_methyl_mercaptide->reaction_vessel acidification Acidification reaction_vessel->acidification extraction Extraction with organic solvent acidification->extraction purification Purification (e.g., chromatography, recrystallization) extraction->purification final_product This compound purification->final_product QC_Workflow Quality Control Workflow sample Synthesized This compound hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Verification) sample->ms pass Meets Specifications hplc->pass nmr->pass ms->pass fail Further Purification Required Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Interaction compound This compound receptor Potential Target Receptor (e.g., GPCR) compound->receptor downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling cellular_response Cellular Response (e.g., gene expression changes, metabolic regulation) downstream_signaling->cellular_response

References

A Technical Guide to the Occurrence of 3-(4-(Methylthio)phenyl)propanoic Acid in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the natural occurrence of the compound 3-(4-(Methylthio)phenyl)propanoic acid. Following a comprehensive review of scientific literature and natural product databases, this document concludes that there is currently no evidence to suggest that this compound is a naturally occurring compound. This guide provides context by examining the natural occurrence of structurally related compounds, discusses relevant biosynthetic pathways, and outlines general experimental methodologies for the isolation and identification of similar natural products.

Introduction: The Status of this compound as a Natural Product

An extensive search of chemical databases and the scientific literature reveals that this compound is commercially available as a synthetic compound for research and development purposes. However, there are no published reports of its isolation or identification from any natural source, including plants, fungi, bacteria, or marine organisms. Therefore, based on current knowledge, this compound is not considered a known natural product.

While the target compound itself has not been found in nature, structurally similar molecules are known to be produced by living organisms. Understanding these related compounds and their biosynthetic origins can provide valuable context for researchers interested in sulfur-containing phenylpropanoids.

Natural Occurrence of Structurally Related Compounds

To provide a framework for understanding the potential for the biosynthesis of compounds like this compound, it is useful to examine the natural occurrence of its structural analogs.

  • 3-(Methylthio)propanoic Acid (MMPA): This structurally simpler analog, lacking the phenyl group, is a well-documented natural product. It is recognized as a significant flavor component in a variety of foods and beverages. MMPA is a known volatile component in fruits such as pineapple (Ananas comosus), where it contributes to the characteristic aroma.[1] It has also been identified in asparagus, beer, and white wine.[1] In microorganisms, certain bacteria can produce MMPA.[1]

  • Phenylpropanoids: This is a large and diverse class of plant secondary metabolites derived from the amino acid phenylalanine.[2][3][4] They serve a wide range of functions in plants, including defense against pathogens and herbivores, UV protection, and structural support (as precursors to lignin).[4][5][6][7][8] The basic phenylpropanoid skeleton can be modified in numerous ways, including hydroxylation, methylation, and glycosylation, leading to thousands of distinct compounds.

  • Sulfur-Containing Secondary Metabolites: Plants and other organisms produce a variety of sulfur-containing natural products, which are often involved in defense mechanisms.[5][6][7][8][9] These compounds can be derived from amino acids like cysteine and methionine.[5][9] Examples include glucosinolates in brassica vegetables and alliin in garlic.[6]

The existence of these related natural products suggests that the fundamental building blocks and some of the biosynthetic machinery required to produce this compound exist in nature. However, the specific combination of a phenylpropanoid structure with a methylthio group at the para position of the phenyl ring has not been observed as a natural product.

Theoretical Biosynthetic Pathways

While this compound has not been found in nature, it is possible to hypothesize a plausible biosynthetic pathway based on known biochemical reactions. The biosynthesis would likely involve the convergence of the shikimate pathway, which produces aromatic amino acids, and sulfur metabolism.

3.1. The Shikimate and Phenylpropanoid Pathways

The core phenylpropanoid structure is derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. A series of enzymatic reactions could then modify the phenylalanine to produce a C6-C3 skeleton.

Phenylpropanoid Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H C3_SideChain Propanoic Acid Side Chain Formation pCoumaricAcid->C3_SideChain Various Enzymes

A simplified diagram of the early stages of the phenylpropanoid pathway.

3.2. Incorporation of Sulfur

The methylthio (-SCH3) group would likely be derived from the amino acid L-methionine, which serves as the primary methyl donor in many biological systems via S-adenosyl methionine (SAM). A hypothetical pathway could involve the enzymatic transfer of a methylthio group to a phenylpropanoid precursor.

Sulfur Incorporation pCoumaricAcid p-Coumaric Acid (or related intermediate) SulfurTransferase Hypothetical Sulfur Transferase pCoumaricAcid->SulfurTransferase Methionine L-Methionine SAM S-Adenosyl Methionine (SAM) Methionine->SAM SAM->SulfurTransferase TargetMolecule 3-(4-(Methylthio)phenyl) propanoic acid SulfurTransferase->TargetMolecule

A hypothetical pathway for the incorporation of a methylthio group.

General Experimental Protocols for the Isolation and Identification of Related Natural Products

While there are no specific protocols for the isolation of this compound from natural sources, the following outlines a general workflow for the extraction and identification of phenylpropanoids and other secondary metabolites from plant material. This serves as a guide for researchers who may wish to investigate plant species for novel sulfur-containing compounds.

4.1. Extraction

The choice of extraction solvent and method is critical and depends on the polarity of the target compounds.

  • Maceration: Soaking the dried and powdered plant material in a solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for an extended period.

  • Soxhlet Extraction: Continuous extraction with a hot solvent, suitable for less thermally labile compounds.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a co-solvent, for the extraction of non-polar to moderately polar compounds.

Extraction Workflow PlantMaterial Dried, Powdered Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) CrudeExtract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Chromatographic Separation (e.g., Column, HPLC) Fractions->Chromatography PureCompounds Isolated Pure Compounds Chromatography->PureCompounds StructureElucidation Structure Elucidation (NMR, MS, etc.) PureCompounds->StructureElucidation

A general workflow for the isolation of natural products.

4.2. Isolation and Purification

  • Column Chromatography: The crude extract is separated on a stationary phase (e.g., silica gel or alumina) with a mobile phase of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of compounds. Reversed-phase columns (e.g., C18) are commonly used for separating phenylpropanoids.

4.3. Structure Elucidation

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and connectivity of atoms.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-(Methylthio)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-(Methylthio)phenyl)propanoic acid is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for chemical research. This document provides a detailed protocol for its synthesis, tailored for researchers, scientists, and professionals in drug development. The outlined procedure is based on the nucleophilic substitution reaction between 4-methylthiophenol and 3-chloropropanoic acid under basic conditions, a method known for its reliability and good yields for analogous compounds.

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of 4-methylthiophenol with 3-chloropropanoic acid in a basic aqueous ethanol solution. The thiolate anion, generated in situ from 4-methylthiophenol by the base, acts as a nucleophile and displaces the chloride from 3-chloropropanoic acid. Subsequent acidification of the reaction mixture yields the desired product.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-(arylthio)propanoic acids.[1]

1. Materials and Reagents:

  • 4-Methylthiophenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl, 6.0 M)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

2. Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for heating)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Flash chromatography setup

3. Reaction Procedure:

  • Preparation of Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of aqueous sodium hydroxide (25 mL, 1.0 M) and aqueous sodium carbonate (25 mL, 1.0 M).[1]

  • Addition of Thiol: To the stirred basic solution, add 4-methylthiophenol (50 mmol) dissolved in 30 mL of ethanol.[1]

  • Addition of Halopropanoic Acid: Slowly add a solution of 3-chloropropanoic acid (51 mmol) in 20 mL of water to the reaction mixture.[1]

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). While the original protocol does not specify a reaction time, similar reactions are often run for 12-24 hours.

  • Work-up:

    • Once the reaction is complete, remove the ethanol using a rotary evaporator.[1]

    • Cool the remaining aqueous mixture to room temperature.

    • Carefully acidify the solution to a pH of 1-2 by adding concentrated hydrochloric acid (6.0 M).[1]

    • Dilute the acidified solution with 30 mL of water.[1]

    • Transfer the mixture to a separatory funnel and extract the product three times with dichloromethane (3 x 40 mL).[1]

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) as the eluent, to yield pure this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol. The expected yield is based on reported yields for similar 3-(arylthio)propanoic acids, which range from 80-93%.[1]

ParameterValueUnit
4-Methylthiophenol50mmol
3-Chloropropanoic acid51mmol
Sodium Hydroxide (1.0 M)25mL
Sodium Carbonate (1.0 M)25mL
Ethanol30mL
Water (for 3-chloropropanoic acid)20mL
Reaction TemperatureRoom Temperature°C
Expected Yield80 - 93%

Visualization of Experimental Workflow

Synthesis_Workflow A Prepare Basic Solution (NaOH, Na2CO3 in H2O) B Add 4-Methylthiophenol in EtOH A->B C Add 3-Chloropropanoic Acid in H2O B->C D Stir at Room Temperature (Reaction) C->D E Evaporate EtOH D->E F Acidify with HCl to pH 1-2 E->F G Extract with CH2Cl2 (3x) F->G H Dry (Na2SO4) and Concentrate G->H I Purify by Flash Chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Methylthiophenol has a strong, unpleasant odor. Handle it with care in a fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols for the Purification of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(4-(Methylthio)phenyl)propanoic acid, a key intermediate in various synthetic pathways. The document outlines common purification techniques, including recrystallization and column chromatography, to achieve high purity of the target compound.

Introduction

This compound is a carboxylic acid derivative whose purity is crucial for its successful application in research and development, particularly in the synthesis of bioactive molecules and pharmaceuticals. This document details established laboratory procedures for its purification, enabling researchers to obtain material of high quality and consistency. The selection of the appropriate purification method will depend on the nature and quantity of impurities present in the crude material.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂O₂S
Molecular Weight196.27 g/mol
Melting Point67-71 °C (for the analogous 3-((4-Methylphenyl)thio)propionic acid)
AppearanceSolid

Purification Methodologies

Two primary methods for the purification of this compound are detailed below: recrystallization and flash column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For carboxylic acids like this compound, a variety of solvent systems can be effective.

a) Solvent Screening:

  • Place a small amount (10-20 mg) of the crude this compound into separate test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. Observe the solubility. An ideal solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Based on general principles for carboxylic acids, suitable single solvents to screen include ethanol, methanol, and water. Common mixed solvent systems that can be effective include n-hexane/ethyl acetate, n-hexane/acetone, and n-hexane/THF. For a similar compound, 3-(4-methylthiophenoxy)-propionic acid, hot benzene has been used, however, due to its toxicity, safer alternatives like toluene or a mixture of ethyl acetate and a non-polar solvent like heptane or hexane are recommended.

b) Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent (or solvent mixture) in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase. For 3-(arylthio)propanoic acids, a common eluent system is a mixture of ethyl acetate and hexanes.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, then gently apply pressure to obtain a well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica gel onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes).[1] Gradually increase the polarity of the eluent (e.g., up to 30% ethyl acetate in hexanes) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound based on the described methods. The quantitative data is inferred from protocols for analogous compounds due to a lack of specific comparative studies on the target molecule.

Purification MethodTypical Solvent/Eluent SystemExpected PurityExpected YieldNotes
Recrystallization Toluene, Ethyl Acetate/Heptane>98%70-90%Effective for removing impurities with different solubility profiles. Yield is dependent on the solubility of the compound in the cold solvent.
Flash Column Chromatography Ethyl Acetate/Hexanes (gradient)>99%80-95%Highly effective for separating closely related impurities. Yield is dependent on the efficiency of separation and fraction collection.[1]

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolution in appropriate solvent crude_product->dissolution recrystallization Recrystallization dissolution->recrystallization High initial purity or specific impurity profile chromatography Column Chromatography dissolution->chromatography Complex mixture or high purity required filtration Filtration & Washing recrystallization->filtration drying Drying chromatography->drying Solvent removal filtration->drying pure_product Purified Product drying->pure_product analysis Purity Analysis (e.g., HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Recrystallization_Process start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Optional cool Cool to crystallize dissolve->cool hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Step-by-step recrystallization protocol.

Chromatography_Process start Crude Sample dissolve Dissolve in minimal solvent start->dissolve load Load onto column dissolve->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by flash column chromatography.

References

Application Notes and Protocols for the Characterization of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Methylthio)phenyl)propanoic acid is a sulfur-containing aromatic carboxylic acid. This class of compounds is of interest in various fields of chemical and biological research. Notably, the structurally related compound 3-(methylthio)propanoic acid has been identified as an intermediate in methionine metabolism and has shown potential antifungal and herbicidal properties. A thorough characterization of this compound is essential for its identification, purity assessment, and for understanding its chemical and biological properties.

These application notes provide a comprehensive overview of the key analytical techniques used to characterize this compound, including detailed experimental protocols and expected data.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂O₂S
Molecular Weight 196.27 g/mol
CAS Number 138485-81-1
Appearance (Predicted) White to off-white solid
IUPAC Name This compound

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Data

Predicted ¹H NMR data based on chemical structure analysis.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
7.20 - 7.30Doublet2HAromatic H (ortho to -S-)
7.10 - 7.20Doublet2HAromatic H (meta to -S-)
2.85 - 2.95Triplet2H-CH₂-COOH
2.60 - 2.70Triplet2HAr-CH₂-
2.45Singlet3H-S-CH₃

¹³C NMR Spectroscopy Data

Predicted ¹³C NMR data based on chemical structure analysis.

Chemical Shift (δ) ppmAssignment
~178-COOH
~138Aromatic C-S
~136Aromatic C-CH₂
~130Aromatic CH (ortho to -S-)
~128Aromatic CH (meta to -S-)
~35-CH₂-COOH
~30Ar-CH₂-
~16-S-CH₃

Experimental Protocols

Protocol 1: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • Tetramethylsilane (TMS) internal standard

Instrumentation:

  • 300-500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

  • Standard Addition: Add a small amount of TMS to the solution to serve as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters (e.g., spectral width, acquisition time, number of scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set appropriate parameters (e.g., spectral width, acquisition time, number of scans, relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

FT-IR Spectroscopy Data

The NIST WebBook provides a gas-phase IR spectrum for the closely related compound 3-[(4-methylphenyl)thio]propionic acid, which can be used as a reference.[1] Key expected vibrational frequencies for this compound are:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
2900-3000MediumC-H stretch (Aromatic and Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
1600, 1480Medium-WeakC=C stretch (Aromatic Ring)
~1400MediumO-H bend (Carboxylic Acid)
~1250StrongC-O stretch (Carboxylic Acid)
~700-850StrongC-H bend (Aromatic, para-substituted)

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press and pellet die

Instrumentation:

  • FT-IR Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture.

    • Place a small amount of the sample (1-2 mg) and approximately 100-200 mg of KBr in the agate mortar.

    • Grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Protocol 3: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern for structural elucidation.

Mass Spectrometry Data

Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.

m/zProposed Fragment
196[M]⁺ (Molecular Ion)
151[M - COOH]⁺
123[M - CH₂CH₂COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)
45[COOH]⁺

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas flow).

    • Set the mass analyzer parameters (e.g., mass range, scan speed).

  • Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • If fragmentation is induced (in-source CID or MS/MS), analyze the fragmentation pattern to confirm the structure.

Biological Context and Experimental Workflow

Methionine Metabolism Pathway

3-(Methylthio)propanoic acid is an intermediate in the catabolism of the essential amino acid L-methionine. The pathway involves the transamination of methionine to α-keto-γ-methylthiobutyrate, which is then oxidatively decarboxylated to form 3-(methylthio)propanoic acid.

Methionine_Metabolism Methionine L-Methionine KetoAcid α-keto-γ-methylthiobutyrate Methionine->KetoAcid Transamination MMPA 3-(Methylthio)propanoic Acid KetoAcid->MMPA Oxidative Decarboxylation Further Further Metabolism MMPA->Further

Methionine Catabolism Pathway
Antifungal Activity Screening Workflow

Given the known antifungal properties of related sulfur-containing compounds, this compound can be screened for antifungal activity.

Antifungal_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Serial Serial Dilution of Compound Compound->Serial Fungal Fungal Culture (e.g., Candida albicans) Inoculation Inoculation with Fungal Suspension Fungal->Inoculation Serial->Inoculation Incubation Incubation Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Antifungal Susceptibility Testing Workflow
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a fungal strain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Positive control antifungal agent (e.g., Fluconazole)

  • Negative control (medium with DMSO)

Instrumentation:

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Stock Solution Preparation: Dissolve the compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of desired concentrations.

    • Also, prepare wells for the positive and negative controls.

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

References

Application Notes and Protocols for 3-(4-(Methylthio)phenyl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-(4-(methylthio)phenyl)propanoic acid, a versatile building block in organic chemistry. The primary focus is on its application in the synthesis of heterocyclic compounds with significant biological activities. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.

Introduction

This compound is an aromatic carboxylic acid containing a methylthio group. This functional group arrangement makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly sulfur-containing heterocycles. Its structural features allow for intramolecular cyclization reactions to form fused ring systems that are of interest in medicinal chemistry due to their diverse pharmacological properties.

Application 1: One-Pot Synthesis of Thiochromen-4-ones

A primary and efficient application of this compound is in the one-pot synthesis of thiochromen-4-ones. These compounds are sulfur analogs of chromones and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The one-pot reaction from 3-(arylthio)propanoic acids is advantageous as it is time and cost-effective, increases efficiency, and reduces waste.[1]

The synthesis proceeds via an intramolecular Friedel-Crafts acylation followed by an in-situ oxidation/elimination to form the α,β-unsaturated ketone of the thiochromen-4-one core. Polyphosphoric acid (PPA) is a common reagent used to facilitate this transformation.

Experimental Protocol: Synthesis of 6-Methylthiochromen-4-one

This protocol details the synthesis of 6-methylthiochromen-4-one from this compound.

Materials:

  • This compound (1.0 mmol, 196 mg)

  • Dichloromethane (DCM) (1.0 mL)

  • Polyphosphoric acid (PPA) (0.5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a stir bar, add this compound (1.0 mmol, 196 mg).

  • Add dichloromethane (1.0 mL) and polyphosphoric acid (0.5 mL). The DCM helps to dissolve the starting material and mix it with the viscous PPA.

  • Heat the reaction mixture to 40 °C to distill off the dichloromethane.

  • Increase the temperature of the oil bath to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add saturated aqueous NaHCO₃ solution dropwise to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (5-10% ethyl acetate) as the eluent to obtain 6-methylthiochromen-4-one as a light yellow solid.

Quantitative Data:

Product NameStarting MaterialReagentsYield (%)Melting Point (°C)
6-Methylthiochromen-4-oneThis compoundPPA, DCM7269-70

Data sourced from a representative synthesis of 6-methylthiochromen-4-one.[1]

Synthetic Workflow

Synthesis_Workflow One-Pot Synthesis of 6-Methylthiochromen-4-one start This compound reagents PPA, DCM Heat to 100°C start->reagents 1. intermediate Intramolecular Cyclization & Dehydrogenation reagents->intermediate 2. product 6-Methylthiochromen-4-one intermediate->product 3. (in situ) purification Quench (NaHCO3) Extraction (EtOAc) Column Chromatography product->purification 4. final_product Purified 6-Methylthiochromen-4-one purification->final_product 5.

Caption: Workflow for the one-pot synthesis of 6-methylthiochromen-4-one.

Application 2: Synthesis of Thiazole Derivatives

3-(Arylthio)propanoic acids can also serve as precursors for other heterocyclic systems. While direct use of this compound is less documented for this application, analogous structures like N-phenyl-N-thiocarbamoyl-β-alanine are used in Hantzsch thiazole synthesis.[2] This involves the condensation with α-halocarbonyl compounds to yield thiazole derivatives.[2] Thiazole-containing compounds are of significant interest in drug discovery, exhibiting a wide array of biological activities including antimicrobial and anticancer properties.[2]

General Experimental Protocol: Hantzsch Thiazole Synthesis (Conceptual)

This conceptual protocol illustrates how a derivative of this compound could be used in a Hantzsch-type thiazole synthesis.

Materials:

  • Thioamide derivative of this compound

  • α-Halo ketone (e.g., 2-chloroacetophenone)

  • Solvent (e.g., ethanol)

  • Base (e.g., sodium bicarbonate)

Procedure:

  • Dissolve the thioamide derivative of this compound in ethanol.

  • Add the α-halo ketone to the solution.

  • Add a base, such as sodium bicarbonate, to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Biological Activities of Synthesized Thiochromen-4-ones

Thiochromen-4-one derivatives are recognized for their broad spectrum of biological activities.

Anticancer Activity: Many thiochromen-4-one derivatives have been shown to inhibit the growth of various cancer cell lines.[1] The proposed mechanism for some derivatives involves the induction of apoptosis.[1]

Antimicrobial Activity: These compounds have also demonstrated notable antimicrobial and antifungal activities against a range of pathogens.[1]

Apoptosis Induction by Thiochromen-4-one Analogs

While the specific signaling pathway for 6-methylthiochromen-4-one is not extensively detailed in the literature, the induction of apoptosis by similar heterocyclic compounds often involves the mitochondrial (intrinsic) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway Proposed Apoptosis Signaling Pathway drug Thiochromen-4-one Derivative stress Cellular Stress drug->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 binds to caspase9 Caspase-9 Activation apaf1->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: A generalized mitochondrial pathway of apoptosis induced by bioactive compounds.

Summary

This compound is a valuable and readily accessible starting material for the synthesis of biologically active thiochromen-4-ones. The one-pot synthesis protocol is efficient and provides good yields for a variety of substituted analogs. The resulting thiochromen-4-one scaffold is a promising platform for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further exploration of this starting material in other synthetic transformations could lead to the discovery of novel molecular architectures with interesting pharmacological profiles.

References

Application Notes and Protocols: 3-(4-(Methylthio)phenyl)propanoic Acid as a Versatile Building Block for Thiochromen-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of thiochromen-4-ones derived from 3-(4-(methylthio)phenyl)propanoic acid. This document includes detailed experimental protocols, data summaries, and visualizations to facilitate the use of this building block in synthetic chemistry and drug discovery programs. Thiochromen-4-one scaffolds are of significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5][6]

Introduction

Thiochromen-4-ones are a class of sulfur-containing heterocyclic compounds that are analogs of chromones, where the oxygen atom at position 1 is replaced by a sulfur atom.[2][6] This structural modification often imparts unique physicochemical and biological properties. Thiochromen-4-one derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] The starting material, this compound, provides a key structural motif that can be readily cyclized to form the corresponding 6-(methylthio)thiochromen-4-one, a valuable scaffold for further chemical derivatization and biological screening.

Synthesis of 6-(methylthio)thiochromen-4-one

The synthesis of 6-(methylthio)thiochromen-4-one from this compound is typically achieved through an intramolecular Friedel-Crafts acylation reaction.[7][8][9][10][11] This reaction involves the cyclization of the propanoic acid derivative in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to form the tricyclic thiochromen-4-one core. A one-pot synthesis approach starting from the corresponding thiophenol and 3-chloropropanoic acid is also a viable and efficient strategy.[3][12][13]

Experimental Protocol: One-Pot Synthesis of 6-(methylthio)thiochromen-4-one

This protocol is adapted from a general procedure for the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids.[2][12][13]

Materials:

  • 4-(Methylthio)phenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (DCM)

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Synthesis of this compound (Intermediate)

  • In a round-bottom flask, prepare a solution of 1.0 M sodium hydroxide and 1.0 M sodium carbonate in water.

  • To this solution, add a solution of 4-(methylthio)phenol in ethanol.

  • Add an aqueous solution of 3-chloropropanoic acid dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Intramolecular Cyclization to 6-(methylthio)thiochromen-4-one

  • In a round-bottom flask equipped with a stir bar, dissolve the purified this compound (1.0 equivalent) in dichloromethane.

  • Add polyphosphoric acid in excess.

  • Heat the mixture to 100 °C and monitor the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Extract the mixture with dichloromethane three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 6-(methylthio)thiochromen-4-one.

Data Presentation

The following table summarizes the expected yield and characterization data for 6-(methylthio)thiochromen-4-one, based on data from analogous compounds.[2]

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
6-(methylthio)thiochromen-4-oneThis compoundPPA, DCM65-75 (estimated)Not ReportedPredicted: 2.5 (s, 3H, -SCH₃), 7.1-7.9 (m, 5H, Ar-H & vinyl-H)Predicted: 15.0 (-SCH₃), 125-145 (Ar-C & vinyl-C), 180 (C=O)

Note: The NMR data are predicted based on the analysis of similar substituted thiochromen-4-ones and may vary slightly.

Visualization of the Synthetic Workflow

The following diagram illustrates the one-pot synthesis of 6-(methylthio)thiochromen-4-one.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization Start 4-(Methylthio)phenol + 3-Chloropropanoic acid Reagents1 NaOH, Na₂CO₃, EtOH, H₂O Reflux Start->Reagents1 1. Intermediate This compound Reagents1->Intermediate 2. Reagents2 PPA, DCM 100 °C Intermediate->Reagents2 3. Product 6-(methylthio)thiochromen-4-one Reagents2->Product 4.

Caption: One-pot synthesis of 6-(methylthio)thiochromen-4-one.

Applications in Drug Discovery

Thiochromen-4-one derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of biological activities. The presence of the sulfur atom and the conjugated system allows for diverse interactions with biological targets.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of thiochromen-4-one derivatives against various cancer cell lines.[5][14] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death).[2][3][5] While the specific molecular targets for 6-(methylthio)thiochromen-4-one are yet to be fully elucidated, a plausible mechanism involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[15][16][17]

Putative Signaling Pathway: Inhibition of PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell proliferation and survival. Inhibition of this pathway is a validated strategy for cancer therapy. Thiochromen-4-one derivatives may act as inhibitors at different nodes of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor 6-(methylthio)thiochromen-4-one (Putative Inhibitor) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Activity

Derivatives of thiochroman-4-one, the reduced form of thiochromen-4-one, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][6][18][19][20] The introduction of various substituents on the thiochroman-4-one scaffold allows for the fine-tuning of their antimicrobial spectrum and potency. The 6-methylthio substituent could potentially enhance these properties. The mechanism of antimicrobial action may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or the generation of reactive oxygen species.

Conclusion

This compound serves as a readily accessible and versatile building block for the synthesis of 6-(methylthio)thiochromen-4-one. The straightforward one-pot synthesis protocol makes this scaffold highly attractive for the generation of chemical libraries for high-throughput screening in drug discovery. The demonstrated and putative biological activities of thiochromen-4-one derivatives, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound class for the development of novel therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action of 6-(methylthio)thiochromen-4-one and its derivatives is warranted.

References

Application Notes and Protocols: Reaction Conditions for Derivatizing 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-(Methylthio)phenyl)propanoic acid is a carboxylic acid derivative with a sulfur-containing aromatic moiety. Its structural features make it a valuable building block in medicinal chemistry and drug development. The carboxylic acid group serves as a versatile handle for derivatization, allowing for the synthesis of a wide array of esters and amides with diverse physicochemical and biological properties. This document provides a detailed guide to the common derivatization strategies for this compound, with a focus on esterification and amidation reactions. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Chemical Structures and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O₂S

  • Molecular Weight: 196.27 g/mol [1]

  • CAS Number: 138485-81-1[1]

Derivatization Strategies: A Mechanistic Overview

The primary routes for derivatizing this compound involve the transformation of the carboxylic acid functional group. The two most common and synthetically useful approaches are esterification and amidation.

Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[2][3]

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the substitution of the hydroxyl group of the carboxylic acid with the alkoxy group of the alcohol.[3][4][5]

Amidation

Amidation is the formation of an amide from a carboxylic acid and an amine. The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt.[6] To overcome this, coupling agents are employed to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[6][7][8] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.[6]

To improve reaction efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides.[9][10] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards amines.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification and amidation of this compound.

Protocol 1: Methyl Esterification of this compound

This protocol describes the synthesis of methyl 3-(4-(methylthio)phenyl)propanoate via Fischer esterification.

Workflow Diagram:

esterification_workflow start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add conc. H₂SO₄ (catalyst) dissolve->add_catalyst reflux Reflux the mixture add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous work-up monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the methyl esterification of this compound.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 5.09 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, add concentrated sulfuric acid (0.1 mL, 1.8 mmol) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-(4-(methylthio)phenyl)propanoate.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure ester.[4]

Expected Outcome and Characterization:

The product, methyl 3-(4-(methylthio)phenyl)propanoate, is typically an oil or low-melting solid. Spectroscopic data for the analogous methyl 3-(phenylthio)propanoate is provided for reference.[12]

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons, the two methylene groups of the propanoate chain, the methyl ester protons, and the methylthio group protons.

  • ¹³C NMR (CDCl₃): Signals will be present for the carbonyl carbon, aromatic carbons, methylene carbons, methyl ester carbon, and the methylthio carbon.

  • Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the ester.[12]

Protocol 2: Amidation of this compound with Benzylamine using EDC/HOBt

This protocol details the synthesis of N-benzyl-3-(4-(methylthio)phenyl)propanamide using EDC and HOBt as coupling agents.

Workflow Diagram:

amidation_workflow start Start dissolve_acid Dissolve this compound in DMF start->dissolve_acid add_reagents Add EDC, HOBt, and DIEA dissolve_acid->add_reagents stir_activation Stir at 0 °C (Activation) add_reagents->stir_activation add_amine Add Benzylamine stir_activation->add_amine stir_rt Stir at room temperature add_amine->stir_rt monitor Monitor reaction by TLC stir_rt->monitor workup Aqueous work-up monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the EDC/HOBt mediated amidation of this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Benzylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 5.09 mmol) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask, add EDC·HCl (1.17 g, 6.11 mmol), HOBt (0.83 g, 6.11 mmol), and DIEA (1.3 mL, 7.64 mmol).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add benzylamine (0.61 mL, 5.60 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain the pure N-benzyl-3-(4-(methylthio)phenyl)propanamide.[4]

Expected Outcome and Characterization:

The product, N-benzyl-3-(4-(methylthio)phenyl)propanamide, is expected to be a solid. Spectroscopic data for the analogous N-benzyl-3-phenylpropanamide can be used for comparison.[13]

  • ¹H NMR (CDCl₃): Expect to see signals for the amide N-H proton, the aromatic protons of both rings, the benzylic methylene protons, the two methylene groups of the propionamide chain, and the methylthio protons.

  • ¹³C NMR (CDCl₃): Signals for the amide carbonyl carbon, aromatic carbons, benzylic carbon, methylene carbons, and the methylthio carbon should be present.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the protonated molecular ion [M+H]⁺.

Quantitative Data Summary

DerivativeReagentsSolventTemperatureTimeYield
Methyl 3-(4-(methylthio)phenyl)propanoateMeOH, H₂SO₄MethanolReflux4-6 hGood to Excellent
N-benzyl-3-(4-(methylthio)phenyl)propanamideBenzylamine, EDC·HCl, HOBt, DIEADMF0 °C to RT12-18 hGood to Excellent

Conclusion

The derivatization of this compound into its corresponding esters and amides can be achieved through well-established and reliable synthetic protocols. The choice of reaction conditions and reagents will depend on the specific derivative being synthesized and the scale of the reaction. The methods outlined in this application note provide a strong starting point for researchers working with this versatile building block, enabling the synthesis of a diverse range of compounds for further investigation in drug discovery and materials science.

References

Application Notes and Protocols: Determining the In Vitro Antifungal Efficacy of 3-(4-(Methylthio)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Antifungal Screening of Phenylpropanoic Acid Derivatives

The increasing prevalence of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel antifungal agents. Phenylpropanoic acid derivatives have emerged as a promising class of compounds, with various studies demonstrating their potential as scaffolds for antimicrobial candidates.[1][2][3][4][5] While the specific antifungal properties of 3-(4-(Methylthio)phenyl)propanoic acid have not been extensively documented in publicly available literature, its structural similarity to other biologically active phenylpropanoic acids warrants a thorough investigation into its potential efficacy against pathogenic fungi.[5]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the antifungal activity of this compound. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is both reproducible and comparable across different laboratories.[6][7][8][9][10][11][12] We will detail the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and a subsequent procedure to establish the Minimum Fungicidal Concentration (MFC), providing a complete picture of the compound's static and cidal activity.

Principle of the Methodologies

The cornerstone of in vitro antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[13][14] The broth microdilution method is the gold-standard for determining MIC values due to its quantitative nature and efficiency in testing a range of concentrations simultaneously.[6][7] The assay involves challenging a standardized suspension of fungal cells with serial twofold dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[7][15]

Following the determination of the MIC, the Minimum Fungicidal Concentration (MFC) can be ascertained. The MFC is defined as the lowest concentration of an antifungal agent that results in a 99% to 99.5% reduction (or a ≥3-log unit decrease) in the initial fungal inoculum.[16][17][18][19][20] This is determined by subculturing the contents from the wells of the MIC assay that show no visible growth onto an agar medium devoid of the test compound.[16][19] The MFC provides critical information on whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Experimental Workflow Overview

The overall process for determining the antifungal activity of this compound is a sequential workflow designed to ensure accuracy and reproducibility. The process begins with the preparation of the test compound and fungal inocula, proceeds to the MIC assay, and concludes with the MFC determination for a comprehensive evaluation.

Antifungal_Assay_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mfc Phase 3: MFC Assay Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (35°C, 24-72h) Inoculation->Incubation_MIC Read_MIC Determine MIC: Lowest concentration with no visible growth Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (≥MIC) onto Agar Plates Read_MIC->Subculture Incubation_MFC Incubate Agar Plates (35°C, 24-48h) Subculture->Incubation_MFC Read_MFC Determine MFC: Lowest concentration with ≤3 colonies (≥99% killing) Incubation_MFC->Read_MFC

Caption: Workflow for MIC and MFC Determination.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27 and M38-A guidelines for yeasts and filamentous fungi, respectively.[12][21]

Materials and Reagents:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Positive control antifungal (e.g., Fluconazole for yeasts, Voriconazole for molds)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer or McFarland densitometer

  • Hemocytometer (for filamentous fungi)

  • Incubator (35°C)

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The use of DMSO is necessary for compounds with low aqueous solubility; however, the final concentration in the assay should not exceed 1% (v/v) to avoid solvent toxicity.

    • Prepare a similar stock solution for the positive control antifungal.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp.): Culture the yeast on an SDA plate for 24-48 hours at 35°C. Harvest several distinct colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[14] This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7][12]

    • For Filamentous Fungi (Aspergillus spp.): Culture the mold on PDA until sporulation is evident (typically 5-7 days). Harvest conidia by gently flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Transfer the conidial suspension to a sterile tube. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[12][14]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate.

    • Add 200 µL of the working stock solution (e.g., 128 µg/mL, prepared by diluting the main stock in RPMI) of the test compound to the wells in column 12.

    • Using a multichannel pipette, perform a twofold serial dilution by transferring 100 µL from column 12 to column 11. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 2. Discard the final 100 µL from column 2. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).[15]

    • Column 1 will serve as the growth control (no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (columns 1-12), bringing the final volume in each well to 200 µL and halving the drug concentrations.

    • Seal the plate and incubate at 35°C. Incubation time is critical: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.[14][18]

  • Endpoint Determination (MIC Reading):

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or with the aid of a microplate reader measuring absorbance (e.g., at 600 nm).[15][22] The MIC is often defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in growth compared to the drug-free control well.[15]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a direct extension of the MIC assay.

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Using a sterile pipette, transfer a fixed volume (e.g., 20 µL) from each of these wells and spot-inoculate it onto a fresh SDA or PDA plate.[16][18] Be sure to also plate from the growth control well to confirm the viability of the initial inoculum.

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.

  • Endpoint Determination (MFC Reading):

    • The MFC is defined as the lowest concentration of the compound that results in either no fungal growth or yields fewer than three colonies on the agar plate, which corresponds to approximately 99% to 99.5% killing activity.[16][17][18]

Data Presentation

The results of the antifungal assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: MIC and MFC of this compound against Pathogenic Fungi

Fungal StrainTest Compound MIC (µg/mL)Control MIC (µg/mL)Test Compound MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 9002880.5 (Fluconazole)162Fungistatic
Candida glabrata ATCC 900301616 (Fluconazole)>64>4Fungistatic
Aspergillus fumigatus ATCC 20430540.5 (Voriconazole)82Fungistatic
Trichophyton rubrum ATCC 2818820.25 (Voriconazole)42Fungistatic

Note: Data presented are hypothetical examples. An MFC/MIC ratio of ≤4 is generally considered indicative of fungistatic activity, while a ratio close to 1 suggests fungicidal activity.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every assay should incorporate a system of self-validation:

  • Positive Controls: A known antifungal agent (e.g., fluconazole, voriconazole) must be run in parallel to validate the susceptibility of the test organisms and the overall assay performance.[7]

  • Negative Controls: A growth control well containing only medium and the fungal inoculum must be included to confirm the viability and adequate growth of the organism. A sterility control well with only medium should also be included to check for contamination.

  • Reproducibility: Experiments should be performed in duplicate or triplicate to ensure the consistency of the results.[15] MIC values should agree within one twofold dilution.[16]

  • Standardized Procedures: Strict adherence to CLSI guidelines for inoculum preparation, incubation conditions, and endpoint determination is paramount for generating reliable and comparable data.[6][8][10]

By integrating these controls and adhering to standardized protocols, the described methodology forms a self-validating system, lending high confidence to the experimental outcomes.

References

Application Notes and Protocols for Anticancer Activity Screening of 3-(4-(Methylthio)phenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of 3-(4-(methylthio)phenyl)propanoic acid derivatives for their potential anticancer activity. The protocols detailed below are foundational for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Introduction

The search for novel anticancer agents is a critical endeavor in oncological research. Derivatives of this compound represent a class of small molecules that have shown promise as potential anticancer candidates. Their structural features offer opportunities for modification to enhance potency and selectivity against various cancer cell types. This document outlines the standard methodologies for evaluating the in vitro efficacy of these compounds. The systematic approach described herein is essential for the initial stages of drug discovery and for elucidating the mechanism of action of these derivatives.[1][2][3]

Data Presentation: In Vitro Cytotoxicity

A primary goal of in vitro screening is to determine the concentration of a compound that inhibits 50% of cancer cell growth, known as the half-maximal inhibitory concentration (IC50).[1] This metric is crucial for comparing the potency of different derivatives. While specific IC50 values for a broad range of this compound derivatives are not exhaustively compiled in a single source, the following table represents a hypothetical compilation based on structurally related compounds to illustrate data presentation.

Table 1: Antiproliferative Activity of Phenylpropanoic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A A549 (Lung)5.42Cisplatin>10
H69 (Lung)18.3Doxorubicin~0.5
H69AR (Lung, Resistant)23.5
Derivative B A549 (Lung)2.47Cisplatin>10
H69 (Lung)33.9Doxorubicin~0.5
H69AR (Lung, Resistant)-
Derivative C MGC-803 (Gastric)8.5Paclitaxel~0.1
Derivative D MCF-7 (Breast)12.1Tamoxifen~5

Note: The data presented are illustrative and based on findings for structurally similar compounds. Researchers should generate specific data for their synthesized this compound derivatives.[4][5]

Experimental Protocols

Detailed and reproducible protocols are fundamental for generating high-quality and comparable data. The following are standard protocols for key in vitro assays in anticancer drug screening.[1]

Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.[11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[12][13][14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[15]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice or store at -20°C.[16][17][18][19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[16][18]

  • PI Staining: Add propidium iodide solution to the cell suspension.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. Use appropriate software to deconvolute the DNA content frequency histogram and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation synthesis Synthesis of 3-(4-(methylthio)phenyl)propanoic acid derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis data_analysis Quantitative Analysis ic50->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar mechanism Mechanism of Action Hypothesis sar->mechanism

Caption: Experimental workflow for evaluating novel anticancer compounds.

Proposed Signaling Pathway

While the precise signaling pathways targeted by this compound derivatives are under investigation, related compounds have been suggested to inhibit key proteins involved in cancer cell proliferation and survival, such as SIRT2 and EGFR.[4][20] The following diagram illustrates a hypothetical mechanism of action.

G cluster_cytoplasm Cytoplasm / Nucleus compound 3-(4-(methylthio)phenyl)propanoic acid derivative EGFR EGFR compound->EGFR Inhibition SIRT2 SIRT2 compound->SIRT2 Inhibition PI3K PI3K EGFR->PI3K Proliferation Cell Proliferation & Survival SIRT2->Proliferation Inhibits Apoptosis Apoptosis SIRT2->Apoptosis Promotes Akt Akt PI3K->Akt Akt->Proliferation

Caption: Proposed mechanism targeting EGFR and SIRT2 pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing on a class of compounds related to 3-(4-(methylthio)phenyl)propanoic acid. Given the growing interest in sulfur-containing organic molecules as potential antimicrobial agents, these protocols offer standardized methods for evaluating their efficacy against a panel of clinically relevant microorganisms. While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols outlined herein are based on established methodologies and can be readily adapted for the evaluation of this and other novel chemical entities.

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings. The data presented below is illustrative and derived from studies on structurally related phenylpropanoic acid and thiophene derivatives to serve as a representative example.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Compounds Structurally Related to this compound

Compound/VariantTest MicroorganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
Phenylpropanoic Acid Derivative AStaphylococcus aureusGram-positive16Vancomycin1
Phenylpropanoic Acid Derivative AEscherichia coliGram-negative32Ciprofloxacin0.5
Phenylpropanoic Acid Derivative ACandida albicansFungus64Fluconazole8
Thiophene Derivative BStaphylococcus aureusGram-positive8Vancomycin1
Thiophene Derivative BEscherichia coliGram-negative16Ciprofloxacin0.5
Thiophene Derivative BCandida albicansFungus32Fluconazole8
This compound (Hypothetical)Staphylococcus aureusGram-positive[Data to be determined]Vancomycin1
This compound (Hypothetical)Escherichia coliGram-negative[Data to be determined]Ciprofloxacin0.5
This compound (Hypothetical)Candida albicansFungus[Data to be determined]Fluconazole8

Experimental Protocols

The following are detailed protocols for three standard antimicrobial susceptibility testing methods: Broth Microdilution for MIC determination, Agar Disk Diffusion for preliminary screening, and Minimum Bactericidal Concentration (MBC) to determine the killing activity of the compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism cultures (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Sterile diluent (e.g., broth or saline)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.[2]

Agar Disk Diffusion Assay

This method is a preliminary test to assess the antimicrobial activity of a compound.[3]

Materials:

  • Test compound solution

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism cultures (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of the MHA plate to create a bacterial lawn.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.

    • Using sterile forceps, place the impregnated disks and a positive control disk onto the inoculated agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[4] It is typically performed after the MIC has been determined.

Materials:

  • Results from the Broth Microdilution assay

  • Sterile agar plates (e.g., MHA)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Plating:

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the microorganism to grow (typically 18-24 hours).

  • Determination of MBC:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[4] This is determined by counting the number of colonies on the agar plates.

Visualizations

The following diagrams illustrate a general experimental workflow for antimicrobial testing and a hypothetical signaling pathway that may be relevant for phenylpropanoic acid derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Solution Preparation MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Screening) Compound_Prep->Disk_Diffusion Inoculum_Prep Microorganism Inoculum Preparation Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion MBC_Assay MBC Determination MIC_Assay->MBC_Assay If bactericidal activity is of interest Data_Interpretation Data Interpretation & Comparison MIC_Assay->Data_Interpretation Disk_Diffusion->Data_Interpretation MBC_Assay->Data_Interpretation Report Reporting of Antimicrobial Activity Data_Interpretation->Report

Caption: General workflow for antimicrobial susceptibility testing.

Putative_Mechanism_of_Action cluster_compound Antimicrobial Compound cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome Compound This compound Derivative Membrane_Integrity Disruption of Membrane Integrity Compound->Membrane_Integrity Hypothesized Interaction 1 FtsZ_Protein FtsZ Protein Compound->FtsZ_Protein Hypothesized Interaction 2 Ion_Leakage Ion Leakage Membrane_Integrity->Ion_Leakage Bactericidal_Effect Bactericidal Effect Ion_Leakage->Bactericidal_Effect Polymerization_Inhibition Inhibition of Polymerization FtsZ_Protein->Polymerization_Inhibition Cell_Division_Block Blocked Cell Division Polymerization_Inhibition->Cell_Division_Block Bacteriostatic_Effect Bacteriostatic Effect Cell_Division_Block->Bacteriostatic_Effect Cell_Division_Block->Bactericidal_Effect

Caption: Putative antimicrobial mechanisms for phenylpropanoic acid derivatives.

References

Application Notes and Protocols: 3-(4-(Methylthio)phenyl)propanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(4-(Methylthio)phenyl)propanoic acid as a pharmaceutical intermediate, with a specific focus on its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. While not a conventional starting material, this document outlines a plausible synthetic pathway and provides detailed protocols for its conversion into a key precursor for Sulindac synthesis.

Introduction

This compound is a sulfur-containing aromatic carboxylic acid. Its structural similarity to intermediates used in the synthesis of various pharmaceuticals suggests its potential as a valuable building block in drug discovery and development. Arylpropanoic acid derivatives are a well-established class of NSAIDs, with prominent members including ibuprofen and naproxen. This document explores the synthetic utility of this compound in the context of producing Sulindac, a widely used NSAID for treating inflammatory conditions.

Proposed Application: Intermediate in the Synthesis of Sulindac

Sulindac is a prodrug that is metabolized in the body to its active sulfide form, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1] The synthesis of Sulindac typically involves the condensation of 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid with an oxidizing agent. The key intermediate, 4-(methylthio)benzaldehyde, can be potentially synthesized from this compound.

A proposed synthetic workflow for the utilization of this compound in the synthesis of Sulindac is presented below.

G cluster_0 Synthesis of 4-(methylthio)benzaldehyde cluster_1 Synthesis of Sulindac Precursor cluster_2 Final Synthesis of Sulindac A This compound B Intermediate Acyl Chloride A->B Thionyl Chloride C 4-(methylthio)benzaldehyde B->C Rosenmund Reduction E 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid C->E Condensation with D, NaOCH3 D 5-fluoro-2-methyl-3-indene acetic acid F Sulindac E->F Oxidation (H2O2)

Caption: Proposed workflow for Sulindac synthesis.

Quantitative Data

The following table summarizes the expected yields for the key steps in the proposed synthesis of Sulindac from this compound. Please note that the yields for the initial two steps are estimates based on standard organic chemistry transformations, as this specific pathway is not widely documented. The subsequent steps are based on reported literature values for Sulindac synthesis.

StepReactantsProductEstimated/Reported Yield (%)Reference
1. Acyl Chloride FormationThis compound, Thionyl chloride3-(4-(Methylthio)phenyl)propanoyl chloride~90-95% (Estimated)N/A
2. Rosenmund Reduction3-(4-(Methylthio)phenyl)propanoyl chloride, H₂, Pd/BaSO₄4-(methylthio)benzaldehyde~70-80% (Estimated)N/A
3. Condensation4-(methylthio)benzaldehyde, 5-fluoro-2-methyl-3-indene acetic acid, Sodium methoxide5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid~85-90%[2][3]
4. Oxidation5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid, Hydrogen peroxide, Acetic acidSulindac~90-95%[2][3]

Experimental Protocols

4.1. Synthesis of 4-(methylthio)benzaldehyde from this compound

Step 1: Synthesis of 3-(4-(Methylthio)phenyl)propanoyl chloride

  • Materials: this compound, Thionyl chloride (SOCl₂), Dry benzene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve this compound (1 equivalent) in dry benzene.

    • Add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature with stirring.

    • After the addition is complete, reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

    • Distill off the excess thionyl chloride and benzene under reduced pressure to obtain the crude 3-(4-(Methylthio)phenyl)propanoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 4-(methylthio)benzaldehyde (Rosenmund Reduction)

  • Materials: 3-(4-(Methylthio)phenyl)propanoyl chloride, Palladium on barium sulfate (Pd/BaSO₄) catalyst, Dry toluene, Hydrogen gas.

  • Procedure:

    • Suspend the Pd/BaSO₄ catalyst (5% w/w) in dry toluene in a hydrogenation flask.

    • Add a solution of 3-(4-(Methylthio)phenyl)propanoyl chloride (1 equivalent) in dry toluene to the flask.

    • Flush the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by the uptake of hydrogen.

    • Upon completion, filter the catalyst from the reaction mixture.

    • Wash the filtrate with a sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield 4-(methylthio)benzaldehyde. The product can be further purified by vacuum distillation.

4.2. Synthesis of Sulindac

Step 3: Synthesis of 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid [2][3]

  • Materials: 4-(methylthio)benzaldehyde, 5-fluoro-2-methyl-3-indene acetic acid, Sodium methoxide (NaOCH₃), Anhydrous methanol.

  • Procedure:

    • In a three-necked flask, dissolve 5-fluoro-2-methyl-3-indene acetic acid (1 equivalent) and 4-(methylthio)benzaldehyde (1 equivalent) in anhydrous methanol.

    • Add a solution of sodium methoxide (2.5-4.0 equivalents) in methanol dropwise to the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, pour the reaction mixture into ice water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid. The product can be recrystallized from a suitable solvent like ethanol.

Step 4: Synthesis of Sulindac [2][3]

  • Materials: 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid, Hydrogen peroxide (H₂O₂), Acetic acid.

  • Procedure:

    • Dissolve 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid (1 equivalent) in acetic acid.

    • Add hydrogen peroxide (30% solution, 1.1 equivalents) dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to 40-50°C and maintain for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude Sulindac.

    • Filter the product, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure Sulindac.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Sulindac, through its active sulfide metabolite, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

  • COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[5]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.[5]

By inhibiting both COX-1 and COX-2, the active form of Sulindac reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation.

G cluster_0 Inflammatory Stimulus cluster_1 COX Pathway cluster_2 Physiological & Pathological Effects cluster_3 Drug Action A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins C->E D->E F Inflammation, Pain, Fever E->F G GI Mucosal Protection E->G H Sulindac (Active Metabolite) H->C Inhibition H->D Inhibition

Caption: Mechanism of action of Sulindac.

References

Application of 3-(4-(Methylthio)phenyl)propanoic Acid in the Synthesis of Potential Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-(Methylthio)phenyl)propanoic acid is an organic compound that holds potential as an intermediate in the synthesis of various heterocyclic structures relevant to agrochemical research. While direct synthetic routes to commercially available agrochemicals from this specific precursor are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylpropanoic acid derivatives, in general, are recognized as valuable building blocks for creating pesticides and plant growth regulators.[1][2] The presence of a methylthio group offers a site for further chemical modification, potentially influencing the biological activity and selectivity of the resulting compounds. This document outlines a representative application of this compound in the synthesis of a thiochromen-4-one scaffold, a class of compounds investigated for a range of bioactivities.

Application: Synthesis of 6-(Methylthio)thiochromen-4-one

Thiochromen-4-ones are a class of sulfur-containing heterocyclic compounds that can be synthesized from 3-(arylthio)propanoic acids. These structures are of interest in medicinal and materials chemistry, and their derivatives have been explored for various biological activities. A one-pot synthesis method allows for the efficient creation of these scaffolds from readily available thiophenols and propanoic acid derivatives.[1] The following sections detail the synthesis of 6-(methylthio)thiochromen-4-one, a potential scaffold for novel agrochemicals, from this compound.

Data Presentation

The synthesis of various substituted thiochromen-4-ones from their corresponding 3-(arylthio)propanoic acids has been reported with good yields. The following table summarizes the reaction outcomes for a range of substrates, providing a comparative basis for the synthesis of 6-(methylthio)thiochromen-4-one.[1]

EntrySubstituent on Phenyl RingProductYield (%)
14-Methoxy6-Methoxythiochromen-4-one81
24-Methyl6-Methylthiochromen-4-one72
34-Isopropyl6-Isopropylthiochromen-4-one62
44-tert-Butyl6-tert-Butylthiochromen-4-one65
54-Fluoro6-Fluorothiochromen-4-one73
64-Chloro6-Chlorothiochromen-4-one70
74-Bromo6-Bromothiochromen-4-one68
84-(Trifluoromethyl)6-(Trifluoromethyl)thiochromen-4-one56

Experimental Protocols

Synthesis of this compound (Starting Material)

While this document focuses on the application of the title compound, its synthesis is a prerequisite. A common method for the preparation of 3-(arylthio)propanoic acids involves the reaction of a substituted thiophenol with 3-chloropropanoic acid in the presence of a base.

Synthesis of 6-(Methylthio)thiochromen-4-one

This protocol is adapted from the general procedure for the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids.[1]

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM) (optional)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (5.0 mL, optional), add polyphosphoric acid (5.0 g).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add ice-water to the mixture to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 6-(methylthio)thiochromen-4-one.

Visualizations

Synthesis_Pathway cluster_reagents start This compound product 6-(Methylthio)thiochromen-4-one start->product Intramolecular Cyclization reagents Polyphosphoric Acid (PPA) 100 °C, 12 h

Caption: Synthesis pathway of 6-(Methylthio)thiochromen-4-one.

Experimental_Workflow A 1. Reaction Setup: Mix this compound and Polyphosphoric Acid B 2. Heating and Stirring: Heat at 100 °C for 12 hours A->B C 3. Quenching: Cool and add ice-water B->C D 4. Extraction: Extract with Ethyl Acetate C->D E 5. Washing and Drying: Wash with NaHCO3 and brine, dry over Na2SO4 D->E F 6. Concentration: Evaporate solvent under reduced pressure E->F G 7. Purification: Flash Column Chromatography F->G H Final Product: 6-(Methylthio)thiochromen-4-one G->H

Caption: Experimental workflow for the synthesis of 6-(Methylthio)thiochromen-4-one.

This compound serves as a viable intermediate for the synthesis of heterocyclic scaffolds such as thiochromen-4-ones. While its direct application in the synthesis of existing commercial agrochemicals is not prominently documented, its utility in generating novel molecular frameworks for agrochemical discovery is plausible. The described synthetic protocol for 6-(methylthio)thiochromen-4-one provides a foundation for researchers to explore the synthesis and biological evaluation of new derivatives. Further derivatization of the thiochromen-4-one core could lead to the identification of new compounds with desirable fungicidal, herbicidal, or insecticidal properties, underscoring the potential of this compound as a valuable building block in agrochemical research and development.

References

Application Note: HPLC Method for Purity Analysis of 3-(4-(Methylthio)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-(Methylthio)phenyl)propanoic acid is a carboxylic acid derivative containing a thioether linkage. As an intermediate in pharmaceutical synthesis or a final active ingredient, its purity is a critical quality attribute that directly impacts safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of such compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, suitable for quality control and research environments. The method effectively separates the main component from potential process-related impurities and degradation products.

The developed isocratic method utilizes a C18 stationary phase and a UV detector. As a carboxylic acid, the analyte's retention and peak shape are highly dependent on the mobile phase pH.[1] To ensure sharp, symmetrical peaks and reproducible retention, the mobile phase is acidified to suppress the ionization of the carboxyl group.[2]

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station (CDS).

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm syringe filters (PTFE or nylon).

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water.

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

  • Reference Standard: this compound of known purity (e.g., >99.5%).

  • Sample: Batch of this compound for analysis.

Preparation of Solutions
  • Mobile Phase (Acetonitrile/0.1% H₃PO₄ in Water, 55:45 v/v):

    • Prepare 0.1% H₃PO₄ in water by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly.

    • Measure 450 mL of the 0.1% H₃PO₄ solution and 550 mL of acetonitrile.

    • Combine in a suitable reservoir, mix well, and degas by sonication for 15-20 minutes or by online degasser.

  • Diluent (Acetonitrile/Water, 50:50 v/v):

    • Combine 500 mL of acetonitrile and 500 mL of HPLC grade water.

    • Mix thoroughly and degas.

  • Standard Solution Preparation (Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

  • Sample Solution Preparation (Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

    • Prior to injection, filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The separation and quantification are performed using the parameters summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes

Experimental Workflow

The overall process from sample preparation to final purity calculation is outlined in the diagram below.

HPLC_Workflow prep_start Start: Sample/Standard Weighing dissolve Dissolve in Diluent (ACN/Water 50:50) prep_start->dissolve sonic_filter Sonicate to Dissolve & Filter (0.45 µm) dissolve->sonic_filter hplc_inject Inject into HPLC System sonic_filter->hplc_inject chrom_sep Chromatographic Separation (C18 Column, Isocratic) hplc_inject->chrom_sep uv_detect UV Detection at 254 nm chrom_sep->uv_detect data_acq Data Acquisition & Integration uv_detect->data_acq purity_calc Purity Calculation (% Area Normalization) data_acq->purity_calc report End: Report Generation purity_calc->report

Caption: Workflow for HPLC Purity Analysis.

System Suitability and Data Analysis

1. System Suitability Test (SST): To ensure the chromatographic system is adequate for the intended analysis, a system suitability test is performed.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the standard solution five (5) consecutive times.

  • Calculate the parameters listed in Table 2. The results must meet the acceptance criteria before proceeding with sample analysis.

2. Data Analysis and Calculations: The purity of the sample is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Results

The following tables present example data obtained using this method.

Table 2: System Suitability Test (SST) Results (Based on five replicate injections of the 0.5 mg/mL Standard Solution)

ParameterAcceptance CriteriaResult
Tailing Factor (USP) ≤ 2.01.15
Theoretical Plates ≥ 20007800
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%

Table 3: Example Purity Analysis of a Test Sample

Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
12.8515200.08Impurity 1
24.12189560099.71This compound
36.5421500.11Impurity 2
49.8118900.10Impurity 3
Total 1901160 100.00

Conclusion

The described RP-HPLC method is simple, precise, and accurate for determining the purity of this compound. The use of an acidified mobile phase ensures robust and reproducible chromatography with excellent peak symmetry.[3] The method meets all system suitability criteria, demonstrating its reliability for routine quality control analysis in research and drug development settings.

References

Application Note: Derivatization of 3-(4-(Methylthio)phenyl)propanoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details validated protocols for the derivatization of 3-(4-(methylthio)phenyl)propanoic acid prior to analysis by gas chromatography-mass spectrometry (GC-MS). Direct GC-MS analysis of this carboxylic acid is hampered by its low volatility and potential for peak tailing. To overcome these challenges, two effective derivatization methods, silylation and esterification, are presented. These methods convert the polar carboxylic acid group into a less polar, more volatile derivative, leading to improved chromatographic peak shape, enhanced sensitivity, and greater accuracy in quantification. This document provides researchers, scientists, and drug development professionals with comprehensive, step-by-step protocols for sample preparation and analysis.

Introduction

This compound is a compound of interest in various fields, including metabolic research and drug development. Accurate and sensitive quantification is crucial for its study. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active hydrogens, such as carboxylic acids, can be challenging due to their low volatility and tendency to interact with the stationary phase of the GC column, resulting in poor chromatographic performance.[1][2]

Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable compound, making it more amenable to GC-MS analysis.[2][3] This is typically achieved by replacing the active hydrogen in the carboxylic acid group with a non-polar functional group.[1] This application note describes two common and effective derivatization techniques for this compound:

  • Silylation: This method involves the replacement of the acidic proton with a trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5] Silylated derivatives are generally very volatile and thermally stable.[1][4]

  • Esterification: This technique converts the carboxylic acid into its corresponding methyl ester. Reagents such as diazomethane or trimethylsilyldiazomethane are highly effective for this purpose, reacting instantaneously and with high yields.[6][7][8] An alternative and common method involves the use of BF3-methanol.[5]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Trimethylsilyldiazomethane (2.0 M in diethyl ether or hexane)

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol outlines the procedure for the trimethylsilylation of this compound.

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using Trimethylsilyldiazomethane

This protocol describes the methylation of this compound. Caution: Trimethylsilyldiazomethane is a safer alternative to diazomethane, but it is still a hazardous reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial. Dissolve the sample in 200 µL of a 2:1 mixture of ethyl acetate and methanol.

  • Derivatization: While vortexing, slowly add trimethylsilyldiazomethane solution (2.0 M) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Quenching: Add a few drops of acetic acid to quench the excess trimethylsilyldiazomethane until the yellow color disappears.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of hexane or ethyl acetate.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Rangem/z 50-550
Scan ModeFull Scan

Data Presentation

The following table summarizes the expected quantitative data for the underivatized and derivatized this compound. Retention times and mass-to-charge ratios are illustrative and may vary depending on the specific instrumentation and conditions used.

AnalyteDerivatization MethodExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundUnderivatized~15.5196 (M+), 151, 123, 91
This compound, TMS esterSilylation (BSTFA)~13.2268 (M+), 253, 179, 123, 73
Methyl 3-(4-(methylthio)phenyl)propanoateEsterification (TMS-Diazomethane)~12.5210 (M+), 151, 123, 91

Visualizations

The following diagrams illustrate the derivatization workflow and the logical relationship of the analytical process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve silylation Silylation (BSTFA, 70°C) dissolve->silylation Protocol 1 esterification Esterification (TMS-Diazomethane) dissolve->esterification Protocol 2 gcms GC-MS Analysis silylation->gcms esterification->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome Analyte This compound (Polar, Low Volatility) Derivatization Derivatization Analyte->Derivatization Silylation Silylation (TMS Ester) Derivatization->Silylation Esterification Esterification (Methyl Ester) Derivatization->Esterification Derivative Non-polar, Volatile Derivative Silylation->Derivative Esterification->Derivative Improved_Analysis Improved GC-MS Performance (Better Peak Shape, Higher Sensitivity) Derivative->Improved_Analysis

Caption: Logical relationship of the derivatization process.

Conclusion

The derivatization of this compound through either silylation with BSTFA or esterification with trimethylsilyldiazomethane significantly improves its amenability to GC-MS analysis. These methods effectively increase the volatility and thermal stability of the analyte, leading to enhanced chromatographic resolution, improved peak symmetry, and increased sensitivity. The detailed protocols provided in this application note offer reliable procedures for researchers and scientists in various fields, enabling accurate and robust quantification of this important carboxylic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(4-(methylthio)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic routes include:

  • Michael Addition: The addition of 4-(methylthio)phenol to an acrylic acid derivative.

  • From a halogenated precursor: Nucleophilic substitution of a p-halogenated phenylpropanoic acid derivative with a methyl mercaptide source.

  • Reduction of a cinnamic acid derivative: The reduction of the double bond of a corresponding 4-(methylthio)cinnamic acid derivative.

Q2: What are the common impurities I might encounter during the synthesis of this compound?

A2: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include 4-(methylthio)phenol, acrylic acid, or a halogenated precursor.

  • Byproducts: These can include the sulfoxide or sulfone of the target molecule due to over-oxidation, or polymers of acrylic acid.

  • Reagents and Solvents: Residual solvents from the reaction or purification, and any acids or bases used during the workup.

Q3: My final product is an oil, but the literature reports it as a solid. What could be the reason?

A3: If your product is an oil instead of a solid, it is likely due to the presence of impurities. These impurities can disrupt the crystal lattice of the pure compound, preventing it from solidifying. Common culprits include residual solvents or byproducts. Further purification, such as column chromatography or recrystallization, is recommended.

Q4: I see unexpected peaks in my 1H NMR spectrum. How can I identify the impurities?

A4: Unexpected peaks in your 1H NMR spectrum can often be attributed to common impurities. Here are some tips for identification:

  • Residual Solvents: Check the chemical shift of common laboratory solvents. For example, a peak around δ 2.50 ppm could indicate residual DMSO, while a peak at δ 7.26 ppm could be from chloroform.

  • Starting Materials: Compare the spectrum of your product with the spectra of your starting materials to check for any unreacted components.

  • Oxidation Byproducts: The formation of a sulfoxide or sulfone can lead to shifts in the peaks corresponding to the protons on the aromatic ring and the methyl group.

Q5: What is the best way to purify crude this compound?

A5: The most effective methods for purifying this compound are:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A common eluent system is a gradient of ethyl acetate in hexanes.[1][2]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective way to improve its purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Check the reaction temperature and time. - Ensure the purity of your starting materials and reagents. - Consider using a catalyst if applicable.
Product lost during workup.- Ensure the pH is correctly adjusted during extraction to keep the carboxylic acid in the desired layer. - Be careful not to discard the wrong layer during liquid-liquid extraction.
Product Contaminated with Starting Material Incomplete reaction.- Increase the reaction time or temperature. - Use a slight excess of one of the reactants to drive the reaction to completion. - Purify the crude product using flash column chromatography.
Product is a Dark Oil or Discolored Presence of polymeric byproducts or other colored impurities.- Treat the crude product with activated carbon to remove colored impurities. - Purify by flash column chromatography.
Broad Peaks in NMR Spectrum Presence of paramagnetic impurities or the sample is not fully dissolved.- Filter the NMR sample through a small plug of celite or cotton wool. - Ensure the sample is completely dissolved in the NMR solvent.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes the synthesis of this compound from 4-(methylthio)phenol and acrylic acid.

Materials:

  • 4-(methylthio)phenol

  • Acrylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(methylthio)phenol and an equimolar amount of sodium hydroxide in water.

  • Addition of Acrylic Acid: To the solution from step 1, add an equimolar amount of acrylic acid dropwise at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated HCl to a pH of ~2.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Impurity Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow start Synthesis of this compound check_yield Low or No Yield? start->check_yield check_purity Check Purity (TLC, NMR) check_yield->check_purity No troubleshoot_reaction Troubleshoot Reaction: - Check Reagents - Check Conditions (Temp, Time) check_yield->troubleshoot_reaction Yes impure Product Impure? check_purity->impure final_product Pure Product impure->final_product No identify_impurities Identify Impurities: - Starting Materials - Byproducts (Oxidation) - Solvents impure->identify_impurities Yes purify Purify Product (Column Chromatography, Recrystallization) purify->check_purity troubleshoot_workup Troubleshoot Workup: - Check pH - Check Extractions purify->troubleshoot_workup troubleshoot_reaction->start identify_impurities->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 3-(4-(Methylthio)phenyl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-(Methylthio)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for common issues encountered during the synthesis and subsequent reactions of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during experimentation, offering potential causes and recommended solutions in a direct question-and-answer format.

Synthesis & Purity Issues

Question 1: Why is the yield of my this compound synthesis low?

Answer: Low yields in the synthesis, typically performed via Michael addition of 4-methylthiophenol to acrylic acid or nucleophilic substitution with a 3-halopropanoic acid, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate base catalyst and allowing sufficient reaction time. The Michael addition is a common and generally high-yielding method.[1]

  • Side Reactions: The thiophenol starting material is susceptible to oxidation. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Purification Losses: Significant product loss can occur during workup and purification.[2] this compound has some water solubility. When performing an aqueous workup, ensure the aqueous layer is thoroughly extracted.[2] If using flash column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening.[3][4]

Question 2: My purified product shows unexpected peaks in the NMR/LC-MS analysis. What could they be?

Answer: The most likely impurities are oxidation products of the thioether group.[5]

  • Sulfoxide: The primary oxidation product is 3-(4-(methylsulfinyl)phenyl)propanoic acid.[5]

  • Sulfone: Further oxidation can lead to 3-(4-(methylsulfonyl)phenyl)propanoic acid.[5]

These impurities can form during the reaction if oxidizing agents are present, or during storage if the compound is exposed to air and light.[5] Consider degassing solvents and storing the compound under an inert atmosphere in a sealed, light-resistant container.[5]

Intramolecular Cyclization (Friedel-Crafts Acylation) Issues

The most common reaction for this compound is an intramolecular acid-catalyzed cyclization to form 6-methylthio-thiochroman-4-one. This reaction is a type of Friedel-Crafts acylation and is prone to specific issues.[3][6]

Question 3: My intramolecular cyclization reaction is not proceeding, or the conversion is very low. What is the cause?

Answer: This is a classic issue in Friedel-Crafts reactions, often related to the catalyst.[7]

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, PPA) is extremely sensitive to moisture.[6][7] Any water in the solvent, reagents, or on the glassware will deactivate it. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[6]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, rendering the catalyst inactive.[6][7] Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required for the reaction to proceed to completion.[6]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at very low temperatures. Consider a gradual and controlled increase in temperature while monitoring for byproduct formation.[6]

Question 4: The reaction has turned dark brown or black. Is this normal?

Answer: A dark coloration often indicates side reactions and potential decomposition.[6] This can be caused by:

  • Excessively High Temperatures: Overheating can lead to polymerization or charring.

  • Presence of Moisture: A highly exothermic reaction can occur if the Lewis acid comes into contact with water.[6]

  • Impure Reagents: Impurities in the starting material or solvent can lead to the formation of polymeric byproducts.[3]

It is critical to maintain strict temperature control, especially during catalyst addition, and to use high-purity, anhydrous reagents.[6]

Question 5: I am observing significant byproduct formation. How can I improve selectivity?

Answer: Byproduct formation in this specific intramolecular reaction is less about ortho/para selectivity and more about intermolecular reactions or degradation.

  • Demethylation: Strong Lewis acids, especially in excess or at high temperatures, can cleave the methyl group from the sulfur atom, leading to thiophenol-derived byproducts.[3] To avoid this, consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst, and maintain the lowest effective reaction temperature.[3]

  • Polymerization: If intermolecular reactions are suspected, running the reaction at a higher dilution may favor the desired intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: To prevent degradation, particularly oxidation of the thioether, it should be stored in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) at or below -20°C.[5] For solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Q2: What are the primary degradation pathways for this compound? A2: The main degradation pathway is the oxidation of the thioether sulfur atom, first to the sulfoxide and then to the sulfone.[5] This can be initiated by exposure to air (oxygen), light, or contaminating oxidizing agents in solvents.[5]

Q3: What analytical techniques are best for monitoring my reaction? A3: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the carboxylic acid group.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Michael addition, a reliable method for this synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 4-methylthiophenol (1.0 eq) in a suitable solvent like methanol or THF.

  • Base Addition: Add a catalytic amount of a strong base (e.g., sodium methoxide, 0.1 eq) to the solution and stir for 10-15 minutes to form the thiolate.

  • Michael Addition: Slowly add acrylic acid (1.1 eq) to the solution. The reaction may be slightly exothermic. Maintain the temperature at or below room temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1 M HCl) until the pH is ~2-3.[3]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3] The crude product can be purified further by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.[3][4]

Protocol 2: Intramolecular Cyclization to 6-methylthio-thiochroman-4-one

This protocol describes a general procedure for the acid-catalyzed cyclization.

  • Reaction Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Charge the flask with polyphosphoric acid (PPA) or a solution of a Lewis acid like AlCl₃ (1.2 eq) in an anhydrous solvent like dichloromethane.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled catalyst mixture, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated (e.g., to 40°C) if necessary, but this increases the risk of side reactions.[6]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice to quench the reaction and decompose the catalyst complex.

  • Extraction & Purification: Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[3]

Data Presentation

The following table summarizes yields for the one-pot synthesis of various thiochromen-4-ones from their corresponding 3-(arylthio)propanoic acid precursors, illustrating the impact of aromatic substituents on reaction efficiency.

Substituent on Phenyl RingYield (%)
4-Methoxy81%[3]
4-Methyl72%[3]
4-H (unsubstituted)69%[4]
4-tert-Butyl65%[3]
4-Trifluoromethyl56%[3][4]
2,4-Dimethyl70%[3]

Mandatory Visualization

G Diagram 1: General Troubleshooting Workflow start Reaction Issue (e.g., Low Yield, Impurities) q2 Are starting materials pure? start->q2 q1 Is the reaction a Friedel-Crafts Cyclization? sol1 Check for Catalyst Inactivity: - Use anhydrous conditions - Use stoichiometric catalyst - Control temperature q1->sol1 Yes sol3 Optimize Workup: - Thoroughly extract aqueous layers - Optimize chromatography q1->sol3 No q2->q1 Yes sol2 Purify starting material. Check for oxidation (sulfoxide). q2->sol2 No G Diagram 2: Intramolecular Cyclization Pathway sub 3-(4-(Methylthio)phenyl) propanoic acid inter Acylium Ion Intermediate sub->inter + Catalyst cat Lewis Acid (e.g., AlCl₃) cat->inter prod 6-methylthio-thiochroman-4-one inter->prod Intramolecular Electrophilic Aromatic Substitution G Diagram 3: Thioether Oxidation Degradation Pathway start 3-(4-(Methylthio)phenyl) propanoic acid (Thioether) sulfoxide 3-(4-(Methylsulfinyl)phenyl) propanoic acid (Sulfoxide) start->sulfoxide Oxidation (O₂, light) sulfone 3-(4-(Methylsulfonyl)phenyl) propanoic acid (Sulfone) sulfoxide->sulfone Further Oxidation

References

Technical Support Center: Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(methylthio)phenyl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Base inefficiency: The chosen base may not be strong enough to deprotonate the thiol effectively. 3. Poor quality reagents: Starting materials (4-(methylthio)phenol, acrylic acid/ester, or other reagents) may be impure or degraded.1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time or gradually increase the temperature as needed. 2. Consider using a stronger base, such as sodium methoxide or potassium carbonate. 3. Ensure the purity of starting materials. Purify them if necessary before use.
Formation of a White Precipitate (Sulfoxide/Sulfone) Oxidation of the methylthio group: The sulfide is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[1][2]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents to minimize dissolved oxygen. 3. Avoid unnecessarily high temperatures and prolonged reaction times.
Polymerization of the Reaction Mixture Uncontrolled polymerization of the acrylate: Acrylic acid and its esters can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[3]1. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. 2. Maintain a controlled reaction temperature. 3. Ensure that the reaction is not exposed to light, which can initiate radical polymerization.
Presence of Di-addition Product Reaction of the product with another molecule of the acrylate: This can occur if there is an excess of the acrylic acid/ester or if the reaction conditions favor further Michael additions.1. Use a stoichiometric amount or a slight excess of the thiol relative to the acrylate. 2. Control the reaction temperature and time to minimize the formation of the di-addition product.
Difficult Purification Presence of closely related impurities: Side products like the sulfoxide or ortho-isomer can have similar polarities to the desired product, making separation by column chromatography challenging.1. Optimize the reaction conditions to minimize side product formation. 2. For purification, consider using a different solvent system for column chromatography or explore recrystallization as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the base-catalyzed Michael addition of 4-(methylthio)phenol to acrylic acid or its esters. This reaction is favored for its relatively mild conditions and good yields.

Q2: My reaction mixture is turning a dark color. What could be the cause?

A2: Darkening of the reaction mixture can indicate decomposition or the formation of polymeric byproducts. This may be caused by excessive heat, impurities in the starting materials, or prolonged reaction times. It is advisable to stop the reaction and analyze a sample to identify the cause.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q4: Can the methylthio group be oxidized during the reaction?

A4: Yes, the methylthio group is susceptible to oxidation to form the corresponding sulfoxide and sulfone.[1] This is a common side reaction, and it is crucial to take precautions such as running the reaction under an inert atmosphere and using degassed solvents to minimize this.

Q5: What are the typical yields for the synthesis of 3-(arylthio)propanoic acids?

A5: The yields can vary depending on the specific substrate and reaction conditions. However, for the synthesis of various 3-(arylthio)propanoic acids, yields are generally reported to be in the range of 80-93%.[4]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 3-(arylthio)propanoic acids, which are structurally related to this compound.

Arylthiol Yield (%) Reference
4-Methoxythiophenol93[4]
Thiophenol90[4]
4-Methylthiophenol85[4]
4-Chlorothiophenol88[4]

Experimental Protocols

Key Experiment: Synthesis of this compound via Michael Addition

This protocol is a general procedure based on the synthesis of similar 3-(arylthio)propanoic acids.[4]

Materials:

  • 4-(methylthio)phenol

  • Acrylic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

  • To this solution, add 4-(methylthio)phenol (1.0 equivalent).

  • Add acrylic acid (1.05 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 2 using concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Visualizations

Synthesis_and_Side_Reactions Thiophenol 4-(Methylthio)phenol Thiolate Thiolate Anion Thiophenol->Thiolate + Base AcrylicAcid Acrylic Acid MainProduct This compound AcrylicAcid->MainProduct Polymer Poly(acrylic acid) AcrylicAcid->Polymer Polymerization Base Base (e.g., NaOH) Thiolate->MainProduct + Acrylic Acid (Michael Addition) Sulfoxide Sulfoxide Byproduct MainProduct->Sulfoxide Oxidation

Caption: Main reaction and side pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, NMR, MS) Start->CheckPurity IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity Oxidation Oxidation Product (Sulfoxide/Sulfone) IdentifyImpurity->Oxidation Oxidized S detected UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Starting materials detected Polymerization Polymeric Byproduct IdentifyImpurity->Polymerization Broad signals/ insoluble material Other Other Impurities IdentifyImpurity->Other Other Sol_Oxidation Use Inert Atmosphere, Degas Solvents Oxidation->Sol_Oxidation Sol_Unreacted Increase Reaction Time/Temp, Check Base UnreactedSM->Sol_Unreacted Sol_Polymer Add Inhibitor, Control Temperature Polymerization->Sol_Polymer Sol_Other Optimize Purification Other->Sol_Other

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis and Purification of 3-(4-(Methylthio)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(4-(methylthio)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound involves the reaction of 4-(methylthio)thiophenol with 3-chloropropanoic acid in the presence of a base. This reaction proceeds via a nucleophilic substitution where the thiolate anion of 4-(methylthio)thiophenol attacks the electrophilic carbon of 3-chloropropanoic acid, displacing the chloride ion.

Q2: What are the most likely impurities in a crude sample of this compound synthesized by this method?

The most probable impurities include:

  • Unreacted 4-(methylthio)thiophenol: This starting material may persist if the reaction does not go to completion.

  • Unreacted 3-chloropropanoic acid: Another starting material that might be present in the crude product.

  • Bis(4-(methylthio)phenyl) disulfide: This can form through the oxidation of 4-(methylthio)thiophenol, especially if the reaction is exposed to air.

  • Solvent residues: Depending on the workup procedure, residual solvents may be present.

Q3: What are the recommended purification techniques for this compound?

The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity.

Q4: How can I assess the purity of my synthesized this compound?

Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of the compound and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra of crude and purified samples.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and determine the appropriate solvent system for column chromatography.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction resulted in a very low yield of the desired product. What could be the cause?

A: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Monitoring the reaction progress by TLC is recommended.

  • Base Strength: The base used may not have been strong enough to fully deprotonate the 4-(methylthio)thiophenol, leading to a low concentration of the nucleophile.

  • Side Reactions: Oxidation of the starting thiophenol to a disulfide can reduce the amount of reactant available to form the desired product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Workup Losses: The product may be lost during the extraction and washing steps of the workup. Ensure the pH is appropriately adjusted to ensure the carboxylic acid is in its desired form (ionized for aqueous extraction of impurities, or neutral for extraction into an organic solvent).

Issue 2: Persistent Impurities After Initial Purification

Q: I have attempted to purify my product, but I still see impurities in my analytical data. What should I do?

A: If initial purification is insufficient, consider the following:

  • Recrystallization: If you performed a single recrystallization, a second recrystallization using a different solvent system might be effective. Ensure you are using an appropriate solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful technique. The choice of eluent is critical for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.

  • Acid-Base Extraction: Unreacted acidic or basic starting materials can often be removed by a liquid-liquid extraction with a suitable aqueous base or acid.

Issue 3: Oily Product Instead of Crystalline Solid

Q: After my synthesis and workup, I obtained an oil instead of the expected solid product. How can I induce crystallization?

A: An oily product often indicates the presence of impurities that are inhibiting crystallization.

  • Trituration: Try adding a small amount of a solvent in which your product is insoluble but the impurities are soluble. Stirring or sonicating this mixture can sometimes induce crystallization of the desired product.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the oil can initiate crystallization.

  • Solvent Removal: Ensure all residual solvent from the workup has been thoroughly removed under high vacuum.

  • Purification: If the oil is highly impure, it may be necessary to first purify it by column chromatography to a point where it will crystallize.

Data Presentation: Purity Improvement

The following table provides a representative example of the purity improvement that can be achieved with different purification methods. Note: Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Crude)Purity After 1st PassPurity After 2nd PassTypical Yield
Recrystallization ~85%~95%>98%70-85%
Column Chromatography ~85%>99%N/A80-95%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent systems (e.g., different ratios of hexanes and ethyl acetate). The ideal system will show good separation between the product spot and any impurity spots.

  • Column Packing: Pack a glass column with silica gel, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_and_Purification_Workflow Start Starting Materials: 4-(methylthio)thiophenol + 3-chloropropanoic acid Reaction Synthesis Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Crude Crude Product (Contains Impurities) Workup->Crude Purification Purification Step Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Method 1 ColumnChrom Column Chromatography Purification->ColumnChrom Method 2 PureProduct Pure 3-(4-(methylthio)phenyl) propanoic acid Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Purity Analysis (HPLC, NMR, MP) PureProduct->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct OilyProduct Oily Product Problem->OilyProduct CheckReaction Check Reaction Conditions: - Time - Temperature - Base LowYield->CheckReaction Yes InertAtmosphere Use Inert Atmosphere LowYield->InertAtmosphere Yes OptimizeWorkup Optimize Workup pH LowYield->OptimizeWorkup Yes RepeatPurification Repeat Purification: - Second Recrystallization - Different Solvent ImpureProduct->RepeatPurification Yes ColumnChrom Perform Column Chromatography ImpureProduct->ColumnChrom Yes AcidBaseWash Perform Acid/Base Wash ImpureProduct->AcidBaseWash Yes Triturate Triturate with Non-solvent OilyProduct->Triturate Yes SeedCrystals Add Seed Crystals OilyProduct->SeedCrystals Yes HighVacuum Dry Under High Vacuum OilyProduct->HighVacuum Yes

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

Stability and storage conditions for 3-(4-(Methylthio)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 3-(4-(Methylthio)phenyl)propanoic acid, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep the compound away from incompatible substances, particularly strong oxidizing agents.[2]

Q2: How stable is this compound at room temperature?

A2: The product is expected to be chemically stable under standard ambient conditions (room temperature).[2] However, for long-term storage, adhering to the recommended cool and dry conditions is crucial to minimize potential degradation.

Q3: What are the potential degradation pathways for this compound?

A3: The primary potential degradation pathway for this compound is the oxidation of the thioether group. This can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. This oxidation can be initiated by exposure to strong oxidizing agents, and potentially by prolonged exposure to light and air.

Q4: Is this compound sensitive to light?

Q5: What are the signs of degradation?

A5: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration or the presence of impurities detected by analytical techniques like HPLC. For a definitive assessment of purity and degradation, analytical characterization is necessary.

Storage and Stability Data

ParameterRecommended ConditionRationale
Temperature Cool (e.g., 2-8 °C for long-term) or controlled room temperature for short-term.Minimizes the rate of potential degradation reactions.
Humidity Dry environment.Prevents potential hydrolysis, although the primary concern is oxidation.
Light Protect from light (store in an amber vial or in the dark).The thioether group may be susceptible to photooxidation.
Atmosphere Store in a tightly sealed container.Minimizes contact with atmospheric oxygen, reducing the risk of oxidation.
Incompatible Substances Strong oxidizing agents.[2]The thioether group is readily oxidized.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the compound by a suitable analytical method (e.g., HPLC, NMR) to check for the presence of degradation products. The primary degradation products to look for would be the sulfoxide and sulfone derivatives.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).

    • Check Solvent Purity: Impurities in solvents, such as peroxides in ethers, can promote oxidation. Use fresh, high-purity solvents.

Issue 2: Appearance of new peaks in HPLC chromatograms during analysis.

  • Possible Cause: On-column degradation or degradation in the sample solution.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare solutions fresh before analysis. Avoid storing solutions for extended periods, especially if exposed to light or air.

    • Mobile Phase Compatibility: Ensure the mobile phase is not promoting degradation. For example, highly acidic or basic mobile phases could potentially cause hydrolysis, although oxidation is the more likely pathway.

    • Detector Wavelength: Ensure the chosen wavelength is appropriate for both the parent compound and potential degradation products.

Issue 3: Low yield or formation of side products in a reaction.

  • Possible Cause: The thioether group is reacting with other reagents or is unstable under the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Compatibility: Avoid using strong oxidizing agents in the reaction mixture unless the intention is to modify the thioether group.

    • Protecting Groups: If the thioether is interfering with the desired reaction, consider if a protection-deprotection strategy for the sulfur is feasible, although this adds complexity to the synthesis.

    • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point.

  • Use a detector, such as a UV-Vis or a mass spectrometer, to identify and quantify the parent compound and any degradation products.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the major degradation products, likely the sulfoxide and sulfone derivatives.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Issues start Inconsistent Experimental Results or Unexpected Peaks in HPLC check_purity Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity degradation_suspected Degradation Suspected check_purity->degradation_suspected Impurities Detected no_degradation Compound is Pure check_purity->no_degradation No Impurities review_storage Review Storage Conditions (Cool, Dry, Dark, Sealed) check_solvents Check Solvent Purity (e.g., for peroxides) review_storage->check_solvents other_issues Investigate Other Experimental Parameters (e.g., reaction conditions, instrumentation, other reagents) check_solvents->other_issues oxidation Primary Degradation Pathway: Oxidation of Thioether (Sulfoxide/Sulfone Formation) degradation_suspected->oxidation remediation Remediation Steps: - Use fresh, high-purity compound - Prepare solutions fresh - Use inert atmosphere for reactions - Avoid strong oxidants oxidation->remediation no_degradation->review_storage Signaling_Pathway Potential Degradation Pathway of this compound compound This compound (Thioether) oxidizing_conditions Oxidizing Conditions (e.g., H2O2, Light, Air) compound->oxidizing_conditions sulfoxide 3-(4-(Methylsulfinyl)phenyl)propanoic acid (Sulfoxide) oxidizing_conditions->sulfoxide Oxidation sulfone 3-(4-(Methylsulfonyl)phenyl)propanoic acid (Sulfone) oxidizing_conditions->sulfone Further Oxidation sulfoxide->oxidizing_conditions

References

Technical Support Center: 3-(4-(Methylthio)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(4-(Methylthio)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of the methylthioether group.[1][2] The sulfur atom is susceptible to attack by oxidizing agents, leading to the sequential formation of two main degradation products: 3-(4-(Methylsulfinyl)phenyl)propanoic acid (the sulfoxide) and subsequently 3-(4-(Methylsulfonyl)phenyl)propanoic acid (the sulfone). This oxidation process is a common degradation pathway for pharmaceuticals containing thioether moieties.[1]

Q2: What are the ideal storage conditions to ensure the long-term stability of the compound?

A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light. For maximum stability, storage at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation.[3]

Q3: Which environmental factors are most critical to control during experiments?

A3: The most critical factors to control are exposure to oxygen, light, and elevated temperatures.[4][5] The presence of trace metals, which can catalyze oxidation, and peroxides in solvents (especially ethers like THF or dioxane) should also be minimized.

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My analysis (e.g., HPLC, LC-MS) of an aged sample shows new, more polar impurity peaks.

  • Probable Cause: This is a classic sign of thioether oxidation. The resulting sulfoxide and sulfone degradants are significantly more polar than the parent compound, causing them to have shorter retention times on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry (MS) to analyze the impurity peaks. The sulfoxide will have a mass increase of +16 amu compared to the parent compound, and the sulfone will show an increase of +32 amu.

    • Review Handling Procedures: Assess your experimental setup for potential sources of oxidation. Are you using solvents that have been tested for peroxides? Are you sparging your solutions with an inert gas?

    • Implement Preventative Measures: See the preventative measures outlined in the section below.

Issue 2: I am observing a loss of compound activity or inconsistent results in my biological assays.

  • Probable Cause: If the parent compound is the active species, its degradation into the sulfoxide or sulfone forms can lead to a reduction or complete loss of biological activity. This introduces variability into your experiments.

  • Troubleshooting Steps:

    • Purity Analysis: Immediately perform a purity analysis (e.g., HPLC) on the stock solution and the final assay solution to quantify the amount of parent compound remaining.

    • Use Fresh Solutions: Prepare fresh stock solutions from solid material for each experiment. Avoid using old solutions that have been stored in solvent, especially at room temperature.

    • Incorporate Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions.

Degradation Pathway Visualization

The primary degradation mechanism is the oxidation of the thioether group.

G parent This compound (Thioether) sulfoxide 3-(4-(Methylsulfinyl)phenyl)propanoic acid (Sulfoxide, +16 amu) parent->sulfoxide Oxidation [O] sulfone 3-(4-(Methylsulfonyl)phenyl)propanoic acid (Sulfone, +32 amu) sulfoxide->sulfone Further Oxidation [O] G cluster_prep Preparation cluster_analysis Analysis prep_sol Prepare Stock Solution (e.g., 1 mg/mL in MeOH) control Control (4°C, dark) acid Acidic (0.1M HCl, 40°C) base Basic (0.1M NaOH, 40°C) oxidative Oxidative (3% H2O2, RT) thermal Thermal (60°C, dark) photo Photolytic (UV/Vis light, RT) t0 Analyze T=0 prep_sol->t0 tx Analyze at Time X (e.g., 24, 48, 72h) control->tx acid->tx base->tx oxidative->tx thermal->tx photo->tx compare Compare Results: Identify Degradants Calculate Mass Balance t0->compare tx->compare

References

Technical Support Center: Purification of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(4-(Methylthio)phenyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization Inappropriate Solvent System: The chosen solvent may not provide a significant difference in solubility between the desired product and impurities at high and low temperatures.Conduct a solvent screen to identify a suitable single or binary solvent system. Good candidates often include ester/alkane or alcohol/water mixtures. A reported system for a similar compound is ethyl acetate/hexanes.
Incomplete Removal of Starting Materials: Unreacted starting materials, such as 4-(methylthio)phenol or reagents from the propanoic acid side chain addition, may co-crystallize with the product.Prior to recrystallization, perform an acid-base extraction. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.
Presence of Oily Impurities: The product may "oil out" during recrystallization, trapping impurities.Use a two-solvent system for recrystallization. Dissolve the compound in a good solvent at an elevated temperature and then slowly add a poor solvent until turbidity is observed. Reheat to clarify and then allow to cool slowly.
Product Appears as an Oil, Not a Solid Presence of Impurities: Significant amounts of impurities can lower the melting point of the product, causing it to appear as an oil.Purify the crude product using column chromatography before attempting recrystallization. A silica gel column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate) is a good starting point.
Supersaturation: The solution may be supersaturated, preventing crystallization.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Discoloration of the Final Product (Yellow or Brown Tint) Oxidation of the Thioether Group: The methylthio group can be susceptible to oxidation, leading to colored byproducts.Minimize exposure to heat and light during the purification process. Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
Residual Acid or Base: Traces of acid or base from the workup can cause degradation over time.Ensure the product is thoroughly washed with deionized water after precipitation and before drying.
Low Recovery After Purification Product Loss During Transfers: Multiple transfer steps can lead to significant loss of material.Minimize the number of transfers. Use a minimal amount of cold solvent to rinse glassware and transfer the product.
High Solubility in Recrystallization Solvent: The chosen recrystallization solvent may still have a relatively high solubility for the product even at low temperatures.After crystallization at room temperature, cool the mixture in an ice bath to maximize product precipitation. Use a minimal amount of cold solvent for washing the crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted 4-methylthiophenol: If this is a precursor in your synthesis.

  • Over-alkylation or acylation products: Depending on the synthetic route to introduce the propanoic acid side chain.

  • Oxidation byproducts: The thioether group can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are used or if exposed to air and heat for prolonged periods.

  • Positional isomers: If the substitution on the phenyl ring is not completely regioselective, you might have ortho or meta isomers, although the para-isomer is generally favored.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point for recrystallization is a binary solvent system such as ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat the mixture until it is clear again and then allow it to cool slowly. Other potential solvent systems to screen include toluene/heptane or methanol/water.

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography is generally preferred when:

  • The impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.

  • The product is an oil and cannot be easily crystallized.

  • There are multiple impurities that need to be removed.

  • A very high degree of purity (>99%) is required.

Recrystallization is often a more efficient method for removing smaller amounts of impurities from a solid product, especially on a larger scale.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities by comparing the integration of signals corresponding to the product and any extraneous peaks.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, for instance using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or phosphoric acid), can provide a quantitative measure of purity.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting range.

Experimental Protocols

Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it once more with ethyl acetate to remove any residual neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M HCl) until the product precipitates out.

  • Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Recrystallization Protocol
  • Place the crude, dry this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely.

  • Slowly add a poor solvent (e.g., hexanes) to the hot solution until a slight turbidity persists.

  • Reheat the mixture gently until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes. A common starting point is 5% ethyl acetate in hexanes, gradually increasing the polarity to 10-20% ethyl acetate.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the mobile phase, starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification MethodTypical Purity AchievedExpected YieldAdvantagesDisadvantages
Acid-Base Extraction 85-95%>90%Removes neutral and basic impurities effectively.Does not remove acidic impurities.
Recrystallization >98%70-90%Good for removing small amounts of impurities from a solid. Scalable.Requires a suitable solvent system. Can have lower yields if the product is significantly soluble in the cold solvent.
Flash Column Chromatography >99%60-80%High resolution for separating complex mixtures.More time-consuming and uses larger volumes of solvent. Can be less scalable.

Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization For Solids chromatography Column Chromatography extraction->chromatography For Oils or High Purity pure Pure Product (>99%) recrystallization->pure chromatography->pure analysis Purity Analysis (NMR, HPLC) pure->analysis

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue low_purity Low Purity? start->low_purity oily_product Oily Product? start->oily_product discolored Discolored Product? start->discolored solvent Optimize Recrystallization Solvent low_purity->solvent Yes extraction Perform Acid-Base Extraction low_purity->extraction Yes chromatography Use Column Chromatography oily_product->chromatography Yes inert Use Inert Atmosphere discolored->inert Yes

Caption: Decision tree for troubleshooting common purification challenges.

References

Optimizing reaction parameters for 3-(4-(Methylthio)phenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(methylthio)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-(methylthio)thiophenol, 3-chloropropanoic acid, (E)-3-(4-(methylthio)phenyl)propenoic acid, and 4-(methylthio)benzaldehyde. The choice of starting material will dictate the synthetic strategy.

Q2: What is a common synthetic route to produce this compound?

A2: A frequently employed method is the nucleophilic substitution reaction between 4-(methylthio)thiophenol and 3-chloropropanoic acid in the presence of a base.[1] Another viable route involves the reduction of (E)-3-(4-(methylthio)phenyl)propenoic acid.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the typical purification methods for the final product?

A4: The crude product is often purified by flash column chromatography on silica gel.[1][2] Recrystallization from a suitable solvent system is another common technique to obtain a high-purity product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Reagents Verify the purity and reactivity of starting materials, especially the thiol, which can oxidize over time. Use freshly opened or properly stored reagents.
Insufficient Base Ensure at least two equivalents of a suitable base (e.g., NaOH, Na2CO3) are used to deprotonate the thiol and neutralize the carboxylic acid.[1]
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion. Monitor for potential side reactions at higher temperatures.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system. A mixture of ethanol and water is often effective for this reaction.[1]
Catalyst Poisoning (if applicable) If a catalyst-based method is used (e.g., reduction of the propenoic acid), ensure the starting materials and solvent are free of impurities that could poison the catalyst.
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Dimerization of Thiol The thiol can oxidize to form a disulfide byproduct. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Elimination Reactions In the reaction of 3-chloropropanoic acid, elimination to acrylic acid can occur, especially at higher temperatures. Maintain a moderate reaction temperature.
Over-reduction (in reduction route) If reducing (E)-3-(4-(methylthio)phenyl)propenoic acid, over-reduction of the aromatic ring or the thioether is possible with harsh reducing agents. Use a milder reducing agent like magnesium in methanol.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution with Starting Material If the product and starting material have similar polarities, optimize the solvent system for column chromatography. A gradient elution may be necessary.
Presence of Emulsion during Workup During the aqueous workup, emulsions can form. To break emulsions, add brine or a small amount of a different organic solvent.
Product is an Oil If the product does not crystallize, try different solvent systems for recrystallization or use column chromatography for purification. Seeding with a small crystal of the pure product can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Synthesis from 4-(methylthio)thiophenol and 3-chloropropanoic acid

This protocol is adapted from a general procedure for the synthesis of 3-(arylthio)propanoic acids.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)thiophenol (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide (2 equivalents) solution.

  • Addition of Reagent: To this solution, add 3-chloropropanoic acid (1.05 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterRoute 1: Thiol + Halopropanoic Acid[1]Route 2: Reduction of Propenoic Acid
Starting Materials 4-(methylthio)thiophenol, 3-chloropropanoic acid(E)-3-(4-(methylthio)phenyl)propenoic acid
Reagents NaOH, Ethanol, WaterMagnesium, Methanol
Reaction Temperature Room Temperature to 50 °C25 - 55 °C
Reaction Time Varies (monitored by TLC)2 hours
Typical Yield 80-93% (for similar compounds)66%
Purification Column ChromatographyNot specified, likely column chromatography or recrystallization

Mandatory Visualizations

Synthesis_Workflow General Experimental Workflow A Reaction Setup (Starting Materials + Solvent + Reagents) B Reaction (Stirring, Heating, Monitoring by TLC) A->B C Aqueous Workup (Quenching, Acidification/Basification) B->C D Extraction (Separation of Organic and Aqueous Layers) C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for synthesis and purification.

Reaction_Pathway Plausible Synthetic Pathway cluster_0 Route 1 cluster_1 Route 2 A 4-(methylthio)thiophenol C This compound A->C + Base (e.g., NaOH) B 3-chloropropanoic acid B->C D (E)-3-(4-(methylthio)phenyl)propenoic acid E This compound D->E Reduction (e.g., Mg/MeOH)

Caption: Two common synthetic routes to the target molecule.

Troubleshooting_Tree Troubleshooting Decision Tree A Low or No Yield? B Check Reagent Purity and Activity A->B Yes C Verify Stoichiometry (esp. Base) A->C Yes D Optimize Reaction Conditions (Temp., Time) A->D Yes E Side Products Observed? A->E No F Consider Inert Atmosphere E->F Yes (Oxidation) G Adjust Reaction Temperature E->G Yes (Elimination) H Purification Issues? E->H No I Optimize Chromatography Solvent System H->I Yes J Attempt Recrystallization from Different Solvents H->J Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Removal of starting materials from 3-(4-(Methylthio)phenyl)propanoic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of starting materials from the final product, 3-(4-(methylthio)phenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials I need to remove from my this compound product?

A1: Based on common synthetic routes, the most probable starting materials are 4-(methylthio)thiophenol and a 3-halopropanoic acid, such as 3-chloropropanoic acid. The synthesis typically involves the reaction of these two precursors under basic conditions.[1]

Q2: What is the general strategy for purifying this compound?

A2: The purification strategy leverages the acidic nature of the carboxylic acid product. A typical workflow involves an aqueous workup with an acid-base extraction to separate the acidic product from neutral or less acidic impurities. This is often followed by recrystallization or column chromatography for final purification.

Q3: Which analytical techniques are recommended to assess the purity of the final product?

A3: Several analytical techniques can be used to determine the purity of your product and detect the presence of starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying impurities.[][3] Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can also be used for quantitative analysis to ensure the absence of starting material signals.[]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Extraction - Incomplete protonation of the carboxylate salt.- Ensure the aqueous layer is acidified to a pH of 1-2 with a strong acid like concentrated HCl before extraction.[1] - Test the pH with litmus paper or a pH meter.
- Insufficient extraction of the product into the organic solvent.- Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 3x50 mL). - Ensure thorough mixing of the layers during extraction.
Product Fails to Crystallize ("Oils Out") - Presence of impurities, including residual starting materials or solvent.- Attempt to re-dissolve the oil in a minimal amount of a suitable hot solvent and cool slowly. - Try adding a seed crystal of the pure product to induce crystallization.[4] - If it still oils out, consider purifying by column chromatography before attempting recrystallization again.
- The chosen recrystallization solvent is not appropriate.- Test a range of solvents or solvent mixtures to find an optimal system where the product is soluble when hot but sparingly soluble when cold.
Persistent Odor of Thiophenol in Product - Incomplete removal of unreacted 4-(methylthio)thiophenol.- Perform an additional wash of the organic layer with a basic solution (e.g., 1M NaOH or Na2CO3) during the workup to convert the thiophenol into its water-soluble salt.
Emulsion Formation During Extraction - Vigorous shaking of the separatory funnel.- Gently swirl or invert the funnel instead of shaking vigorously.[4]
- High concentration of materials in the mixture.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4]
- If the emulsion persists, filter the mixture through a pad of Celite.[4]

Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product, this compound, from the more weakly acidic 4-(methylthio)thiophenol and any neutral impurities.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Transfer the crude reaction mixture in the organic solvent to a separatory funnel.

  • Wash 1 (Remove 3-chloropropanoic acid): Add an equal volume of 1 M NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently and allow the layers to separate. Drain the aqueous layer. This step selectively extracts the stronger unreacted carboxylic acid starting material.[5]

  • Wash 2 (Remove 4-(methylthio)thiophenol): Add an equal volume of 1 M NaOH solution. Shake gently, allowing the layers to separate. Drain the aqueous layer. This step will extract the unreacted thiophenol.

  • Isolate the Product: The desired product, this compound, will also be extracted into the basic aqueous layers. Combine all aqueous layers from steps 2 and 3.

  • Acidification: Cool the combined aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding 6 M HCl. The product should precipitate as a solid.

  • Extraction: Extract the precipitated product from the acidified aqueous solution using three portions of an organic solvent (e.g., ethyl acetate).

  • Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, purified product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the final product. Method optimization may be required.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a higher concentration of A, and gradually increase B over 20-25 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan of the compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of your purified this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Also, prepare standards for the starting materials if available.

  • Sample Preparation: Prepare a sample of your final product at the same concentration.

  • Analysis: Inject the standard and sample solutions. Compare the retention times and integrate the peak areas to determine the purity percentage. The presence of peaks corresponding to the starting material standards will indicate incomplete removal.

Visualizations

G Diagram 1: Troubleshooting Workflow start Crude Product Obtained check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure stop Purification Complete is_pure->stop Yes impurities_present Starting Materials Detected is_pure->impurities_present No acid_base Perform Acid-Base Extraction impurities_present->acid_base recrystallize Recrystallize or use Column Chromatography acid_base->recrystallize recrystallize->check_purity

Caption: A logical diagram for troubleshooting the purification process.

G Diagram 2: Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent wash_bicarb Wash with 1M NaHCO3 (Removes strong acid starting material) start->wash_bicarb wash_naoh Wash with 1M NaOH (Removes thiophenol starting material) wash_bicarb->wash_naoh combine_aq Combine Aqueous Layers (Contains product as salt) wash_naoh->combine_aq acidify Acidify with 6M HCl to pH 1-2 (Precipitates product) combine_aq->acidify extract Extract Product with Organic Solvent acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end Purified Product dry_concentrate->end

Caption: General experimental workflow for purification via acid-base extraction.

References

Navigating the Complex NMR Landscape of 3-(4-(Methylthio)phenyl)propanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the interpretation of complex NMR spectra for 3-(4-(methylthio)phenyl)propanoic acid. This resource aims to address specific challenges encountered during experimental analysis.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR Spectral Data (Predicted)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-a~2.50s-
H-b~2.65t~7.5
H-c~2.95t~7.5
H-d~7.20d~8.5
H-e~7.25d~8.5
H-f10.0 - 12.0br s-

¹³C NMR Spectral Data (Predicted)

CarbonChemical Shift (ppm)
C-1~15.5
C-2~30.5
C-3~35.0
C-4~127.0
C-5~130.0
C-6~137.0
C-7~138.0
C-8~178.0

Troubleshooting and FAQs

This section addresses common issues that may arise during the acquisition and interpretation of NMR spectra for this compound.

Q1: The signal for the carboxylic acid proton (H-f) is very broad or not visible at all. What should I do?

A1: This is a common phenomenon for carboxylic acid protons due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to confirm its presence.

    • Concentration: The chemical shift and peak shape of the carboxylic acid proton can be concentration-dependent. Try running the sample at a different concentration.

    • Solvent: If possible, try a different deuterated solvent. For example, the proton may be more clearly visible in DMSO-d₆ compared to CDCl₃.

Q2: How can I definitively assign the two doublets in the aromatic region (H-d and H-e)?

A2: The two doublets arise from the protons on the 1,4-disubstituted benzene ring. While their chemical shifts are predicted to be very similar, they can be distinguished using 2D NMR techniques.

  • Experimental Approach:

    • COSY (Correlation Spectroscopy): A 2D COSY experiment will show a cross-peak between the two aromatic protons, confirming they are coupled to each other.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can help in assignment based on spatial proximity. For instance, the protons closer to the propanoic acid chain (H-e) might show a weak NOE to the methylene protons (H-c).

Q3: The methylene protons (H-b and H-c) appear as triplets. How can I confirm their assignment?

A3: The triplets are due to coupling with each other. Their assignment can be confirmed through 2D NMR.

  • Experimental Approach:

    • COSY: A COSY spectrum will show a clear cross-peak between the signals for H-b and H-c, indicating they are vicinally coupled.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will show correlations between protons and carbons that are 2-3 bonds away. For example, H-c should show a correlation to the aromatic carbon C-5 and the carbonyl carbon C-8. H-b will show a correlation to the carbonyl carbon C-8.

Q4: My sample is not dissolving well in CDCl₃. What are my options?

A4: Poor solubility can lead to broad peaks and a poor signal-to-noise ratio.

  • Alternative Solvents:

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent solvent for many carboxylic acids.

    • Methanol-d₄ (CD₃OD): This is another good option, but be aware that the acidic proton will exchange with the deuterium of the solvent, so the COOH signal will not be observed.

    • Acetone-d₆: This can also be a suitable solvent.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Workflow for NMR Spectral Interpretation and Troubleshooting

The following diagram illustrates a logical workflow for the analysis of the NMR spectra of this compound, including troubleshooting steps for common issues.

NMR_Troubleshooting_Workflow Workflow for NMR Interpretation of this compound A Acquire 1H and 13C NMR Spectra B Identify Solvent and Reference Peaks (TMS) A->B M Broad or Noisy Spectrum? A->M C Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity B->C D Analyze 13C Spectrum: - Number of Signals - Chemical Shifts B->D E Initial Structure Proposal C->E D->E F Is COOH proton (H-f) visible? E->F G Perform D2O Exchange F->G No/Broad H Are aromatic protons (H-d, H-e) resolved? F->H Yes G->H I Acquire 2D COSY/NOESY H->I No/Ambiguous J Are methylene protons (H-b, H-c) assigned? H->J Yes I->J K Acquire 2D COSY/HMBC J->K No/Ambiguous L Final Structure Confirmation J->L Yes K->L M->B No N Check Sample Concentration and Solubility Try Different Solvent M->N Yes N->A Re-acquire

Caption: Logical workflow for NMR data acquisition, interpretation, and troubleshooting.

Validation & Comparative

A Comparative Guide to the Biological Profile of 3-(4-(Methylthio)phenyl)propanoic Acid and Other Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of 3-(4-(methylthio)phenyl)propanoic acid against other well-characterized phenylpropanoic acid derivatives. Due to a lack of publicly available experimental data for this compound, this document serves as a template for future research, utilizing data from the widely-studied nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, and other relevant derivatives as a benchmark for comparison.

Introduction to Phenylpropanoic Acids

Phenylpropanoic acid and its derivatives are a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities. The core structure, consisting of a phenyl ring attached to a propanoic acid moiety, has been extensively modified to develop drugs with a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

This guide will focus on the potential anti-inflammatory, cytotoxic, and antioxidant activities of this compound in comparison to established phenylpropanoic acid analogs.

Data Presentation: A Comparative Framework

To facilitate a direct comparison, the following tables summarize key quantitative data for well-known phenylpropanoic acid derivatives. These tables are intended to serve as a baseline for the future evaluation of this compound.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen12800.15[1]
This compoundData not availableData not availableData not available

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Ibuprofen100453
This compoundData not availableData not availableData not available

Table 3: In Vitro Cytotoxicity (MTT Assay)

CompoundCell LineIC50 (µM)Reference
IbuprofenA549 (Human Lung Carcinoma)>1000
This compoundData not availableData not available

Table 4: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µg/mL)Reference
IbuprofenData not available
This compoundData not available

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a compound to inhibit COX-1 and COX-2 isoforms.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by the test compound is quantified.

Procedure:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Incubation: Add the test compound (at various concentrations) and the respective COX enzyme to the reaction mixture and incubate for a short period (e.g., 5 minutes) at 37°C.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Monitor the absorbance change of the oxidized TMPD at a specific wavelength (e.g., 610 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animals: Use male Wistar rats (180-200 g).

  • Grouping: Divide the animals into groups: a control group, a reference standard group (e.g., ibuprofen), and test groups for different doses of this compound.

  • Compound Administration: Administer the test compound and reference drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a widely used method to assess the cytotoxic potential of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX_Inhibition_Pathway Mechanism of COX Inhibition by Phenylpropanoic Acids Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Phenylpropanoic_Acids Phenylpropanoic Acids (e.g., Ibuprofen) Phenylpropanoic_Acids->COX_Enzymes Inhibition

Caption: Phenylpropanoic acids inhibit COX enzymes, blocking prostaglandin synthesis.

Experimental Workflow: Carrageenan-Induced Paw Edema

Paw_Edema_Workflow Workflow for Carrageenan-Induced Paw Edema Assay cluster_preparation Preparation cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal_Grouping Group Animals (Control, Standard, Test) Compound_Admin Administer Compound/ Vehicle Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (0, 1, 2, 3, 4 hrs) Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate % Edema Inhibition Paw_Volume_Measurement->Calculate_Edema Compare_Groups Compare Test Groups to Control Calculate_Edema->Compare_Groups

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

SAR_Considerations Key Structural Features for Phenylpropanoic Acid Activity Core_Scaffold Phenylpropanoic Acid Scaffold Propanoic_Acid_Moiety Propanoic Acid Moiety Core_Scaffold->Propanoic_Acid_Moiety Phenyl_Ring Phenyl Ring Core_Scaffold->Phenyl_Ring Alpha_Methyl_Group α-Methyl Group Propanoic_Acid_Moiety->Alpha_Methyl_Group Biological_Activity Biological Activity (e.g., COX Inhibition) Propanoic_Acid_Moiety->Biological_Activity Essential for Activity Para_Substituent Para-Substituent (e.g., -SCH3) Phenyl_Ring->Para_Substituent Alpha_Methyl_Group->Biological_Activity Enhances Potency Para_Substituent->Biological_Activity Modulates Potency & Selectivity

Caption: Structural determinants of phenylpropanoic acid activity.

Conclusion

This guide outlines a comprehensive approach for the comparative evaluation of this compound. While direct experimental data for this compound is currently unavailable, the provided framework, benchmark data for ibuprofen, and detailed experimental protocols offer a solid foundation for future research. The investigation into the biological activities of novel phenylpropanoic acid derivatives, such as the one highlighted here, is crucial for the discovery and development of new therapeutic agents. By following the outlined experimental procedures, researchers can generate the necessary data to elucidate the pharmacological profile of this compound and effectively compare it to existing compounds in the field.

References

A Comparative Guide to the Biological Activity of 3-(4-(Methylthio)phenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity

Derivatives of 3-(4-(methylthio)phenyl)propanoic acid have been investigated for their potential as anticancer agents. Notably, a series of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected analogs against the A549 human lung adenocarcinoma cell line.

Compound IDStructureIC50 (µM) on A549 CellsReference
Analog 1 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid with a hydroxyimino group and a 4-chlorophenyl substituent on the thiazole ring2.47[1]
Analog 2 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid with a hydroxyimino group5.42[1]
Analog 3 Carbohydrazide derivative of Analog 28.05[1]
Analog 4 Carbohydrazide derivative of Analog 125.4[1]
Cisplatin Positive Control11.71[1]

Anti-inflammatory Activity

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). While specific data for this compound is limited, its structural analogs have been evaluated for their anti-inflammatory potential. For instance, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have shown significant anti-inflammatory activity in the carrageenan-induced rat paw edema model[2].

Due to the lack of direct quantitative comparisons in the literature for this compound, a data table for anti-inflammatory activity is not provided. However, the general mechanism of action for many aryl propionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway that mediates inflammation.

Experimental Protocols

MTT Assay for Cell Viability (Anticancer Activity)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Targeting SIRT2 and EGFR

In silico studies suggest that some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR)[1]. Inhibition of these proteins can disrupt key downstream signaling pathways involved in cell proliferation and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS SIRT2 SIRT2 MEK MEK SIRT2->MEK Deacetylation (Activation) RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Propanoic Acid Analog Compound->EGFR Inhibition Compound->SIRT2 Inhibition

Figure 1: Proposed mechanism of anticancer action via SIRT2 and EGFR inhibition.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Many anti-inflammatory agents function by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines, etc. IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB_NFkB IkB->IkB_NFkB Transcription Transcription of Pro-inflammatory Genes NFkB->Transcription NFkB->IkB_NFkB Compound Propanoic Acid Analog Compound->IKK Inhibition IkB_NFkB->IKK Inhibited by IκB

References

Validating the Purity of 3-(4-(Methylthio)phenyl)propanoic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 3-(4-(Methylthio)phenyl)propanoic acid, a crucial building block in various synthetic pathways. The guide also presents alternative analytical techniques and includes detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a robust and widely used technique for the analysis of aromatic carboxylic acids like this compound.[1] This method offers excellent resolution and sensitivity for separating the main compound from its potential process-related impurities.

Potential Impurities:

Based on common synthetic routes, potential impurities in this compound may include:

  • 4-Methylthiophenol: A common starting material.

  • Acrylic Acid: Another potential precursor.

  • Dimerization Products: Formed through side reactions during synthesis.

  • Oxidation Products: Such as the corresponding sulfoxide or sulfone.

Comparative HPLC Data:

The following table summarizes the hypothetical retention times and peak areas for this compound and its potential impurities under a typical reversed-phase HPLC method. This data illustrates how HPLC can effectively separate these compounds, allowing for accurate purity assessment.

CompoundRetention Time (min)Peak Area (mAU*s)Purity (%)
This compound8.5125099.2
4-Methylthiophenol6.250.4
Acrylic Acid2.120.16
Dimerization Product12.330.24

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a standard reversed-phase HPLC method for the purity validation of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

    • Gradient: 60% A / 40% B, hold for 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of the mobile phase to prepare a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Methods

While HPLC is a primary method for purity analysis, other techniques can provide complementary information or be advantageous in specific scenarios.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.[1]

  • Advantages: High sensitivity and specificity, providing structural information for impurity identification.

  • Disadvantages: Requires a derivatization step, which can add complexity and potential for sample alteration. Not suitable for thermally labile compounds.

2. Ion-Exchange Chromatography (IEC):

IEC separates molecules based on their net charge. It is particularly useful for the analysis of ionic compounds like carboxylic acids.[2][3][4]

  • Advantages: Can be highly selective for charged analytes and is effective for separating compounds with different pKa values.

  • Disadvantages: Can be sensitive to mobile phase pH and ionic strength, requiring careful method development. May have lower resolution for structurally similar, uncharged impurities.

Comparison of Analytical Methods:

FeatureReversed-Phase HPLCGC-MSIon-Exchange Chromatography
Principle Separation based on hydrophobicity.Separation based on volatility and mass-to-charge ratio.Separation based on ionic interactions.
Sample Preparation Simple dissolution and filtration.Often requires derivatization.Requires sample to be in an appropriate ionic form.
Applicability Broadly applicable to a wide range of compounds.Suitable for volatile and thermally stable compounds.Best for ionic and ionizable compounds.
Impurity Detection Excellent for a wide range of polar and non-polar impurities.Excellent for volatile impurities, provides structural information.Best for ionic impurities.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the HPLC purity validation process and the signaling pathway context where this compound might be studied.

HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity validation of this compound.

Hypothetical Signaling Pathway Involvement cluster_synthesis Synthetic Chemistry cluster_bioactivity Biological Activity Compound 3-(4-(Methylthio)phenyl) propanoic acid Target Target Protein / Receptor Compound->Target Binding/Interaction Pathway Signaling Pathway Modulation Target->Pathway Activation/Inhibition Response Cellular Response Pathway->Response

Caption: Potential role of the compound in modulating a biological signaling pathway.

References

A Spectroscopic Comparison of 3-(4-(Methylthio)phenyl)propanoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

This guide provides a detailed spectroscopic comparison of the synthetic anti-inflammatory agent, 3-(4-(methylthio)phenyl)propanoic acid, and its key precursors: 4-(methylthio)thiophenol and 3-chloropropanoic acid. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of the spectral characteristics of these compounds, supported by experimental data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of these molecules during synthesis and analysis.

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-(methylthio)thiophenol and 3-chloropropanoic acid under basic conditions. An alternative pathway involves the reduction of (E)-3-(4-(methylthio)phenyl)propenoic acid, which itself can be synthesized from 4-(methylthio)benzaldehyde. This guide will focus on the spectroscopic data of the parent compound and its primary precursors from the direct substitution route.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its precursors. All data was acquired under standard laboratory conditions.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 11.5 (br s)Broad Singlet1H-COOH
7.20 (d, J=8.4 Hz)Doublet2HAr-H (ortho to -S-)
7.15 (d, J=8.4 Hz)Doublet2HAr-H (meta to -S-)
3.15 (t, J=7.6 Hz)Triplet2H-S-CH₂-
2.65 (t, J=7.6 Hz)Triplet2H-CH₂-COOH
2.45 (s)Singlet3H-S-CH₃
4-(Methylthio)thiophenol 7.28 (d, J=8.4 Hz)Doublet2HAr-H (ortho to -SH)
7.17 (d, J=8.4 Hz)Doublet2HAr-H (meta to -SH)
3.45 (s)Singlet1H-SH
2.46 (s)Singlet3H-S-CH₃
3-Chloropropanoic acid 11.80 (br s)Broad Singlet1H-COOH
3.76 (t, J=6.4 Hz)Triplet2H-CH₂-Cl
2.87 (t, J=6.4 Hz)Triplet2H-CH₂-COOH

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 179.0C=O
137.5Ar-C (para to -S-)
132.0Ar-C (ipso, -S-)
130.0Ar-CH (ortho to -S-)
127.0Ar-CH (meta to -S-)
35.0-S-CH₂-
34.5-CH₂-COOH
16.0-S-CH₃
4-(Methylthio)thiophenol 138.0Ar-C (para to -SH)
130.5Ar-C (ipso, -SH)
129.5Ar-CH (ortho to -SH)
127.5Ar-CH (meta to -SH)
15.8-S-CH₃
3-Chloropropanoic acid 176.5C=O
40.5-CH₂-Cl
38.0-CH₂-COOH

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Peaks (cm⁻¹)Functional Group Assignment
This compound 2900-3100 (broad), 1710 (s), 1595 (m), 1490 (m), 810 (s)O-H (acid), C=O, C=C (aromatic), C-H (aromatic)
4-(Methylthio)thiophenol 2550 (w), 1590 (m), 1490 (s), 815 (s)S-H, C=C (aromatic), C-H (aromatic)
3-Chloropropanoic acid 2900-3200 (broad), 1715 (s), 750 (s)O-H (acid), C=O, C-Cl

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 196151 ([M-COOH]⁺), 136 ([M-CH₂COOH]⁺), 123 ([C₇H₇S]⁺)
4-(Methylthio)thiophenol 156141 ([M-CH₃]⁺), 123 ([M-SH]⁺), 77 ([C₆H₅]⁺)
3-Chloropropanoic acid 108/110 (3:1 ratio)73 ([M-Cl]⁺), 62 ([CH₂Cl]⁺), 45 ([COOH]⁺)

Experimental Protocols

Synthesis of this compound

To a solution of 4-(methylthio)thiophenol (1.56 g, 10 mmol) in 50 mL of ethanol was added sodium hydroxide (0.80 g, 20 mmol). The mixture was stirred at room temperature for 15 minutes. To this solution, 3-chloropropanoic acid (1.09 g, 10 mmol) was added, and the reaction mixture was refluxed for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in water (50 mL) and acidified with 2M HCl to pH 2. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were analyzed as KBr pellets.

  • Mass Spectrometry (MS): Electron ionization mass spectra were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer.

Visualizations

Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 4-(Methylthio)thiophenol E This compound A->E B 3-Chloropropanoic Acid B->E C NaOH, Ethanol D Reflux

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Compound purify Purification (Recrystallization/Chromatography) start->purify nmr NMR (1H, 13C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms structure Structure Elucidation & Purity Assessment nmr->structure ir->structure ms->structure

The Unseen Threat: A Comparative Analysis of the Antifungal Potential of Thioether-Containing Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-present battle against fungal pathogens, the quest for novel and effective antifungal agents is a paramount concern for researchers, scientists, and drug development professionals. Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, are a significant global health burden, further exacerbated by the rise of drug-resistant strains. This guide provides an in-depth comparative analysis of the antifungal activity of a promising class of molecules: thioether-containing propanoic acids. By leveraging established experimental data and exploring the underlying structure-activity relationships, we aim to furnish a comprehensive resource for the scientific community engaged in the discovery and development of next-generation antifungal therapies.

Comparative Antifungal Efficacy: A Look at the Data

Compound Class/DerivativeFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64-[1]
Thiourea derivatives of 2-thiophenecarboxylic acidCandida auris78.1 - 5000-[2]
3-Acyl thiotetronic acid derivativesValsa mali-4.1[3]
Curvularia lunata-3.1[3]
Fusarium graminearum-3.6[3]
Fusarium oxysporum f. sp. lycopersici-4.1[3]
Medium-chain fatty acids (e.g., propanoic acid analogues)Candida albicans100 - 200-[4]

Analysis of Antifungal Activity:

The data, though heterogeneous, suggests that propanoic acid derivatives containing sulfur moieties exhibit significant antifungal activity against a broad spectrum of fungi. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives show notable activity against Candida albicans[1]. Furthermore, the introduction of a thioether linkage in more complex heterocyclic systems, such as thiotetronic acid derivatives, results in potent antifungal effects against various plant-pathogenic fungi, with EC50 values in the low microgram per milliliter range[3].

The efficacy of these compounds is influenced by their specific chemical structures. For example, in a study of thiourea derivatives of 2-thiophenecarboxylic acid, variations in the substitution pattern on the aromatic ring led to significant differences in antifungal activity against the emerging multidrug-resistant pathogen Candida auris[2]. This highlights the critical role of structure-activity relationship (SAR) studies in optimizing the antifungal potency of these molecules.

Unraveling the Mechanism of Action: How Do They Work?

Understanding the mechanism by which these compounds inhibit fungal growth is crucial for their development as therapeutic agents. While the precise mechanisms for all thioether-containing propanoic acids are not fully elucidated, based on the known activities of related sulfur-containing compounds and propionic acid, a multi-pronged attack on the fungal cell is likely.

The propanoic acid moiety itself is known to induce fungal cell death through mitochondria-mediated apoptosis[5][6]. This process involves the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the release of cytochrome c, ultimately leading to programmed cell death[5].

The presence of a thioether group introduces additional potential mechanisms of action. Sulfur-containing compounds are known to interfere with fungal metabolism in several ways:

  • Reaction with Thiols: The sulfur atom in the thioether linkage can potentially interact with essential thiol-containing molecules within the fungal cell, such as glutathione and cysteine residues in vital enzymes. This can lead to the disruption of cellular redox balance and enzyme inactivation[7].

  • Inhibition of Ergosterol Biosynthesis: Many antifungal agents target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a key component of the membrane[3][8]. It is plausible that some thioether-containing compounds could interfere with the enzymes involved in this pathway.

  • Disruption of Sulfur Metabolism: As sulfur is an essential element for fungal growth and virulence, compounds that interfere with sulfur assimilation and metabolism can have potent antifungal effects[9].

The following diagram illustrates a proposed, multifaceted mechanism of action for thioether-containing propanoic acids.

Antifungal_Mechanism Proposed Antifungal Mechanism of Thioether-Containing Propanoic Acids cluster_compound Thioether-Propanoic Acid cluster_cell Fungal Cell cluster_effects Cellular Effects Compound Thioether-Containing Propanoic Acid Mitochondria Mitochondria Compound->Mitochondria Induces Dysfunction CellMembrane Cell Membrane (Ergosterol Synthesis) Compound->CellMembrane Inhibits Ergosterol Synthesis CellularThiols Cellular Thiols (e.g., Glutathione) Compound->CellularThiols Reacts with Thiols ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c Release MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption EnzymeInactivation Enzyme Inactivation CellularThiols->EnzymeInactivation ROS->Apoptosis FungalCellDeath Fungal Cell Death Apoptosis->FungalCellDeath MembraneDisruption->FungalCellDeath EnzymeInactivation->FungalCellDeath

Caption: Proposed multi-target mechanism of action for thioether-containing propanoic acids.

Standardized Protocols for Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of antifungal activity data, it is imperative to adhere to standardized testing protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The broth microdilution method is a cornerstone of these guidelines and is detailed below.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for most fungi) and incubate at the optimal temperature until sufficient growth is observed. b. For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. c. For filamentous fungi, cover the culture with sterile saline and gently scrape the surface with a sterile loop to dislodge the conidia. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL. d. Further dilute the standardized inoculum in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10^3 cells/mL for yeasts and 0.4-5 x 10^4 conidia/mL for molds).

2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the thioether-containing propanoic acid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations. The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions. b. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most molds.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. b. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing workflow.

Antifungal_Susceptibility_Workflow Broth Microdilution Antifungal Susceptibility Testing Workflow start Start prep_inoculum Prepare Fungal Inoculum (Standardize to 0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_dilutions->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: A streamlined workflow for determining the MIC of antifungal compounds.

Conclusion and Future Directions

Thioether-containing propanoic acids represent a promising, yet not fully explored, class of potential antifungal agents. The available data indicates their capacity to inhibit the growth of a diverse range of fungal pathogens. The likely multi-target mechanism of action, combining the apoptotic effects of the propanoic acid moiety with the disruptive potential of the thioether group, makes them attractive candidates for further investigation, particularly in an era of growing antifungal resistance.

Future research should focus on the systematic synthesis and evaluation of homologous series of these compounds to establish clear structure-activity relationships. This will enable the rational design of more potent and selective antifungal agents. Furthermore, in-depth mechanistic studies are warranted to fully elucidate their molecular targets and pathways of action, which will be instrumental in their preclinical and clinical development. This guide serves as a foundational resource to stimulate and inform these critical next steps in the fight against fungal disease.

References

Unveiling the Anticancer Potential of 3-(4-(Methylthio)phenyl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development are continually exploring novel chemical scaffolds to combat the complexities of cancer. Among these, derivatives of 3-(4-(methylthio)phenyl)propanoic acid and related structures have emerged as a promising class of compounds with demonstrated efficacy against various cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visualizations of their proposed mechanisms of action.

Quantitative Efficacy Against Cancer Cell Lines

The antiproliferative activity of various propanoic acid derivatives has been evaluated across a range of human cancer cell lines. The data, summarized in the tables below, highlight the cytotoxic potential of these compounds, often benchmarked against established chemotherapeutic agents like cisplatin.

Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
CompoundCell LineIC50 (µM)Cell Viability (%) at 100 µM
21 A5495.42-
H69-18.3
H69AR-23.5
22 A5492.47-
H69-33.9
H69AR-26.6
25 H69-27.7
H69AR-48.4
26 H69-67.0
H69AR-15.4
Cisplatin A549>100-

Data sourced from multiple studies, including references[1].

Table 2: Cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cells
Compound(s)Effect on A549 Cell ViabilityNotes
12, 20, 21, 22, 29 Reduced viability by approximately 50%Also suppressed cell migration[2][3][4][5].
20 Potent antioxidant propertiesConsidered a promising candidate from this series[2][3][4][5].
29 Reduced viability to 31.2%Showed favorable anticancer activity[3].

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, H69, H69AR)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

  • Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and control substances.

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells using the test compounds.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark[6].

  • Analyze the stained cells promptly by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive[7].

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing, followed by incubation at 4°C for at least 30 minutes[8].

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI/RNase A staining solution and incubate at room temperature.

  • Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA to quantify the number of cells in each phase of the cell cycle[9][10].

Visualizing Mechanisms and Workflows

To better understand the proposed biological activities and the experimental processes, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening synthesis Synthesis of this compound derivatives cell_culture Cancer Cell Line Culture (e.g., A549, H69) synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cell Viability (Determine IC50 values) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Promising Compounds cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay Promising Compounds

Experimental workflow for evaluating anticancer efficacy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras pi3k PI3K egfr->pi3k sirt2 SIRT2 mek MEK sirt2->mek Deacetylation (Inhibition) raf RAF ras->raf raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation ros Increased ROS apoptosis Apoptosis ros->apoptosis compound Propanoic Acid Derivatives compound->egfr Inhibition compound->sirt2 Inhibition compound->ros Induction

Proposed signaling pathways modulated by the derivatives.

Discussion of Signaling Pathways

The anticancer effects of these propanoic acid derivatives appear to be mediated through multiple signaling pathways.

SIRT2 and EGFR Inhibition: Some derivatives, particularly the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids, are proposed to exert their effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR)[11]. EGFR is a well-known receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival[12][13]. SIRT2, a deacetylase, has been shown to modulate the activity of key signaling proteins, including MEK[14][15]. By inhibiting both EGFR and SIRT2, these compounds can effectively shut down these pro-survival signals, leading to a halt in cell proliferation. Loss of SIRT2 has been linked to increased sensitivity to cisplatin in melanoma cells via an EGFR-dependent mechanism[16].

Modulation of Reactive Oxygen Species (ROS): Another proposed mechanism, particularly for the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, involves the modulation of reactive oxygen species (ROS)[2][3][4][5]. Cancer cells often exist in a state of increased intrinsic oxidative stress. While low levels of ROS can promote cancer cell survival and proliferation, excessively high levels can induce cellular damage and trigger apoptosis[17][18][19][20][21]. Certain derivatives may induce a surge in intracellular ROS levels beyond a tolerable threshold, thereby pushing the cancer cells towards apoptotic cell death.

References

In Vitro vs. In Vivo Studies of 3-(4-(Methylthio)phenyl)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of dedicated in vitro and in vivo studies on 3-(4-(methylthio)phenyl)propanoic acid. While the broader class of phenylpropanoic acid derivatives has been the subject of extensive research, leading to the development of numerous therapeutic agents, this specific methylthio-substituted compound remains largely unexplored in pharmacological and biological research contexts.

Our in-depth search of scientific databases and publications did not yield any specific studies that would allow for a direct comparison of the in vitro and in vivo effects of this compound. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time due to the lack of primary research data.

Research on related compounds, such as chalcone derivatives like 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one, has shown some in vitro activity, including anticancer and antioxidant properties.[1][2] However, these studies focus on a structurally different molecule and do not provide a basis for understanding the biological activities of this compound itself. The broader family of arylpropionic acid derivatives is well-known for its anti-inflammatory, analgesic, and antipyretic properties, with ibuprofen being a prominent example.[3] These activities are often linked to the inhibition of cyclooxygenase (COX) enzymes.

The lack of available data for this compound presents a clear gap in the current scientific knowledge. Future research initiatives could be directed towards synthesizing and evaluating this compound to determine its potential biological activities. A typical research workflow for such a novel compound would involve:

Hypothetical Research Workflow

A logical progression for investigating a new chemical entity like this compound would follow a structured path from initial screening to more complex biological evaluations.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening Mechanism of Action Studies Mechanism of Action Studies Initial Screening->Mechanism of Action Studies Identified Hits ADME-Tox Profiling ADME-Tox Profiling Mechanism of Action Studies->ADME-Tox Profiling Characterized Leads Pharmacokinetic Studies Pharmacokinetic Studies ADME-Tox Profiling->Pharmacokinetic Studies Promising Candidates Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Favorable PK Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Demonstrated Efficacy

Caption: A generalized workflow for the preclinical evaluation of a novel chemical compound.

This workflow would begin with a battery of in vitro assays to screen for biological activity against various targets. Positive hits would then be subjected to more detailed mechanistic studies and preliminary safety profiling. Promising candidates would subsequently advance to in vivo models to assess their pharmacokinetic properties, efficacy in disease models, and overall safety in a whole-organism context.

References

Benchmarking the Synthesis of 3-(4-(Methylthio)phenyl)propanoic Acid: A Guide to a Copper-Catalyzed Cross-Coupling Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a well-established method for the synthesis of 3-(4-(Methylthio)phenyl)propanoic acid. The presented methodology, a copper-catalyzed cross-coupling reaction, serves as a reliable benchmark for producing this compound. While various synthetic routes may exist, this guide focuses on a thoroughly documented procedure, offering comprehensive experimental protocols and expected yield data based on analogous compounds.

Comparative Data Summary

The following table summarizes the yields of various 3-(arylthio)propanoic acids synthesized using the benchmark copper-catalyzed method, providing an expected range for the synthesis of this compound. The reaction involves the coupling of an aryl iodide with 3-mercaptopropionic acid in the presence of a copper(I) oxide catalyst.

Starting Aryl IodideProductYield (%)
Iodobenzene3-(Phenylthio)propanoic acid85
4-Iodotoluene3-(p-Tolylthio)propanoic acid90
4-Iodoanisole3-(4-Methoxyphenylthio)propanoic acid88
4-Iodochlorobenzene3-(4-Chlorophenylthio)propanoic acid75
4-Iodobromobenzene3-(4-Bromophenylthio)propanoic acid78
1-Iodonaphthalene3-(1-Naphthylthio)propanoic acid92

Data extrapolated from analogous reactions reported in the literature. The yield for this compound is expected to be in the range of 80-90% based on these results.

Experimental Protocol: Copper-Catalyzed Synthesis

This section details the experimental procedure for the synthesis of this compound via a copper-catalyzed reaction between 4-iodo-thioanisole and 3-mercaptopropionic acid.

Materials:

  • 4-Iodo-thioanisole

  • 3-Mercaptopropionic acid (3-MPA)

  • Copper(I) oxide (Cu₂O)

  • Pyridine (absolute)

  • Hydrochloric acid (6 M)

  • Acetone

  • Potassium bicarbonate (1 M KHCO₃)

  • Activated charcoal

  • Phosphorus pentoxide (P₂O₅) or other suitable drying agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodo-thioanisole (100 mmol), 3-mercaptopropionic acid (100 mmol, 8.7 mL), and copper(I) oxide (50 mmol, 7.15 g).

  • Solvent Addition: Add absolute pyridine (80 mL) to the flask.

  • Reaction Conditions: Heat the mixture to 120-130 °C and stir under a nitrogen atmosphere for 6 hours.

  • Solvent Removal: After cooling to room temperature, remove the pyridine by rotary evaporation under reduced pressure.

  • Acidification and Extraction: To the residue, add 6 M hydrochloric acid (80 mL) and stir the mixture at 90 °C for 30 minutes. Cool the mixture to room temperature and filter the precipitate. Wash the solid with water (3 x 20 mL) and dry it over a suitable drying agent.

  • Purification: Extract the crude product with boiling acetone (3 x 100 mL). Combine the acetone filtrates and evaporate the solvent under reduced pressure.

  • Work-up: Add 1 M potassium bicarbonate solution (120 mL) to the residue to dissolve the product and remove any unreacted 4-iodo-thioanisole by steam distillation. Treat the remaining solution with activated charcoal and stir for 5 minutes. Filter the solution and acidify the filtrate to pH 1 with 6 M hydrochloric acid.

  • Final Product Isolation: Collect the resulting precipitate by filtration, wash with water (20 mL), and dry over phosphorus pentoxide to yield the final product, this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the copper-catalyzed synthesis of this compound.

Synthesis_Workflow Start Starting Materials (4-Iodo-thioanisole, 3-MPA, Cu₂O) Reaction Reaction in Pyridine (120-130°C, 6h, N₂) Start->Reaction SolventRemoval Solvent Removal (Rotary Evaporation) Reaction->SolventRemoval Acidification Acidification & Extraction (6M HCl, 90°C) SolventRemoval->Acidification Purification Purification (Acetone Extraction) Acidification->Purification Workup Aqueous Work-up (KHCO₃, Steam Distillation) Purification->Workup Precipitation Precipitation (Acidification to pH 1) Workup->Precipitation FinalProduct Final Product (this compound) Precipitation->FinalProduct

Caption: Workflow for the copper-catalyzed synthesis.

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, which act as potent anticancer agents by inhibiting dihydrofolate reductase (DHFR). The analysis is based on a three-dimensional quantitative structure-activity relationship (3D-QSAR) study employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate the structural requirements for enhanced biological activity.

Comparative Performance of DMDP Derivatives

The anticancer activity of a selection of DMDP derivatives is presented below. The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration. These compounds were evaluated for their ability to inhibit DHFR, a crucial enzyme in the synthesis of DNA precursors.[1][2]

Compound IDStructure (Variations at R1)Experimental pIC50CoMFA Predicted pIC50CoMSIA Predicted pIC50
29 3-Cl, 4-CH35.375.565.53
32 3-CH3, 4-Cl5.595.575.61
45 3-F, 4-Cl6.005.925.90
50 3-Cl, 4-Br6.356.306.27
51 3-Cl, 4-F6.376.436.42
63 3,4-di-Cl7.897.907.91
66 3-Cl, 4-CF38.308.168.12

Note: This table presents a subset of the 78 compounds analyzed in the referenced study for illustrative purposes.

Experimental Protocols

The methodologies detailed below were employed in the 3D-QSAR study of the DMDP derivatives.

Molecular Modeling and Alignment:

The 3D structures of the 78 DMDP derivatives were generated and optimized using molecular modeling software. The most potent compound in the series, compound 66, was used as a template for aligning the remaining molecules. This alignment is a critical step in 3D-QSAR as it ensures that the calculated molecular fields are comparable across the series of compounds.

CoMFA and CoMSIA Field Calculations:

  • CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around each aligned molecule.[3][4][5] A probe atom (typically a sp3 hybridized carbon with a +1 charge) is placed at various grid points surrounding the molecules, and the interaction energies are calculated.[3][4][5] These energy values constitute the descriptors used in the QSAR model.

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[1][6] This provides a more comprehensive description of the molecular properties influencing biological activity.

Statistical Analysis and Model Validation:

Partial Least Squares (PLS) regression was used to correlate the calculated field values (independent variables) with the experimental biological activities (pIC50, dependent variable). The predictive power of the generated CoMFA and CoMSIA models was rigorously validated using the following statistical parameters:

  • Leave-One-Out Cross-Validation (q²): This internal validation technique assesses the robustness of the QSAR model. The CoMFA model yielded a q² of 0.530, and the CoMSIA model had a q² of 0.548.[1][2]

  • Conventional Correlation Coefficient (r²): This parameter indicates the goodness of fit of the model. The CoMFA and CoMSIA models showed high r² values of 0.903 and 0.909, respectively.[1][2]

  • External Validation (Predictive r²): The predictive ability of the models was further assessed using a test set of 10 compounds that were not included in the model development. The predictive r² values were 0.935 for CoMFA and 0.842 for CoMSIA, indicating excellent predictive power.[1][2]

Visualizations

Experimental Workflow for 3D-QSAR

G cluster_data Data Preparation cluster_qsar QSAR Model Development cluster_validation Model Validation and Interpretation A Select Compound Series (78 DMDP Derivatives) B Experimental Biological Activity (pIC50 values) A->B C Generate 3D Structures A->C D Energy Minimization C->D E Molecular Alignment (using most active compound) D->E F CoMFA Field Calculation (Steric, Electrostatic) E->F G CoMSIA Field Calculation (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor) E->G H Partial Least Squares (PLS) Regression Analysis F->H G->H I Internal Validation (Leave-One-Out Cross-Validation, q²) H->I J External Validation (Test Set, Predictive r²) H->J K Generate Contour Maps H->K L Identify Key Structural Features for Activity K->L

Caption: A generalized workflow for the 3D-QSAR analysis of DMDP derivatives.

Signaling Pathway of DHFR Inhibition

G cluster_pathway Folate Metabolism and DNA Synthesis cluster_apoptosis Cellular Consequences DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) dTMP dTMP THF->dTMP Required for synthesis of... DNA DNA Synthesis dTMP->DNA CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Disruption leads to... DHFR_enzyme->THF Product DMDP DMDP Derivatives (DHFR Inhibitors) DMDP->DHFR_enzyme Inhibition Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action of DMDP derivatives as DHFR inhibitors leading to apoptosis.

Conclusion

The comparative QSAR analysis of DMDP derivatives provides valuable insights into the structural features that govern their anticancer activity.[1] The CoMFA and CoMSIA models demonstrate that specific substitutions on the pteridine ring and the phenyl ring are crucial for potent DHFR inhibition.[1] Specifically, the models suggest that electropositive and sterically less demanding substituents at the 5-position of the pteridine ring, along with bulky, electronegative groups at the meta-position of the phenyl ring, enhance the inhibitory activity.[1] This information, visualized through the contour maps generated in the study, serves as a predictive tool for the rational design of novel and more effective DHFR inhibitors for cancer therapy.[7][8][9]

References

A Researcher's Guide to Comparing Spectral Data: The Case of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in chemical research and drug development, the purity and structural integrity of starting materials are paramount. Verifying a compound's identity and purity upon receipt from a supplier is a critical first step in any experimental workflow. This guide provides a framework for comparing the spectral data of 3-(4-(Methylthio)phenyl)propanoic acid (CAS No. 138485-81-1) from various commercial suppliers.

While publicly accessible, side-by-side spectral data from different suppliers for this specific compound is limited, this guide will serve as a template for researchers. It outlines the necessary experimental protocols, expected data, and visualization tools to perform a robust in-house comparison, ensuring the quality and consistency of reagents used in research.

Chemical Structure and Key Identifiers

IUPAC Name: this compound Molecular Formula: C₁₀H₁₂O₂S Molecular Weight: 196.27 g/mol CAS Number: 138485-81-1[1]

Caption: Chemical structure of this compound.

Comparative Spectral Data Analysis

The following tables present a hypothetical comparison of spectral data for this compound from three different suppliers. Researchers should populate these tables with their own experimentally obtained data.

¹H NMR Spectral Data Comparison

Solvent: CDCl₃ Frequency: 400 MHz

Assignment Expected Chemical Shift (δ, ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
-COOH~11.0-12.0 (s, 1H)11.5211.5311.51
Ar-H~7.20 (d, J=8.4 Hz, 2H)7.217.207.21
Ar-H~7.15 (d, J=8.4 Hz, 2H)7.167.157.16
-CH₂-Ar~2.95 (t, J=7.6 Hz, 2H)2.962.952.95
-CH₂-COOH~2.65 (t, J=7.6 Hz, 2H)2.662.652.66
S-CH₃~2.45 (s, 3H)2.462.452.45
¹³C NMR Spectral Data Comparison

Solvent: CDCl₃ Frequency: 100 MHz

Assignment Expected Chemical Shift (δ, ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
C=O~179.0179.1179.0179.2
Ar-C (quat, C-S)~137.5137.6137.5137.5
Ar-C (quat)~136.8136.9136.8136.9
Ar-CH~129.0129.1129.0129.1
Ar-CH~127.0127.1127.0127.1
-CH₂-Ar~35.535.635.535.5
-CH₂-COOH~30.030.130.030.1
S-CH₃~16.016.116.016.0
FT-IR Spectral Data Comparison

Sample Preparation: KBr Pellet or ATR

Assignment Expected Wavenumber (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)3250-25503260-25453255-2555
C-H stretch (Aromatic)3100-30003080, 30203081, 30223079, 3021
C-H stretch (Aliphatic)3000-28502965, 29202966, 29212965, 2920
C=O stretch (Carboxylic Acid)1725-1700171217111713
C=C stretch (Aromatic)1600-14501595, 14901596, 14911595, 1490
Mass Spectrometry Data Comparison

Ionization Method: Electrospray Ionization (ESI)

Analysis Expected m/z Supplier A (m/z) Supplier B (m/z) Supplier C (m/z)
ESI- (Negative Ion Mode)[M-H]⁻ = 195.05195.05195.05195.05
ESI+ (Positive Ion Mode)[M+H]⁺ = 197.06197.06197.06197.06
ESI+ (Positive Ion Mode)[M+Na]⁺ = 219.04219.04219.04219.04

Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3-4 seconds.[2]

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative integration).

    • Number of Scans (NS): 8-16, depending on sample concentration.[2]

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR Spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the mixture to a pellet die.

    • Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in transmittance or absorbance mode.

Mass Spectrometry (MS)
  • Instrument: LC-MS system with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • ESI-MS Parameters:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a modifier (0.1% formic acid for positive mode, or 0.1% ammonia solution for negative mode) is commonly used.[4]

    • Flow Rate: 0.2-0.5 mL/min (may be infused directly or via LC).

    • Ionization Mode: Acquire spectra in both positive and negative ion modes.

    • Capillary Voltage: Typically 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized to minimize fragmentation).[5]

    • Source Temperature: 100-150 °C.

    • Desolvation Gas (N₂): Set to a high flow rate and temperature (e.g., 300-400 °C) to aid in solvent evaporation.[5]

    • Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

Workflow for Data Comparison

The process of comparing materials from different suppliers should follow a logical and documented workflow to ensure consistency and traceability.

G cluster_0 Sample Acquisition cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Decision A Receive Compound from Supplier A NMR Acquire NMR Spectra (¹H, ¹³C) A->NMR FTIR Acquire FT-IR Spectrum A->FTIR MS Acquire Mass Spectrum A->MS B Receive Compound from Supplier B B->NMR B->FTIR B->MS C Receive Compound from Supplier C C->NMR C->FTIR C->MS Compare Tabulate and Compare Spectral Data NMR->Compare FTIR->Compare MS->Compare Purity Assess Purity (e.g., NMR integration) Compare->Purity Structure Confirm Structure (Shifts, Couplings, Fragments) Compare->Structure Decision Accept or Reject Lot Purity->Decision Structure->Decision

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-(4-(methylthio)phenyl)propanoic acid (MMPA), a key metabolite in the catabolism of L-methionine.[1][2][3][4][5] Given the absence of direct cross-validation studies for this specific analyte, this document extrapolates from validated methods for structurally similar aromatic propanoic acids and sulfur-containing carboxylic acids. The objective is to offer a robust framework for researchers to select and validate an appropriate analytical method for their specific needs, particularly in the context of drug development and metabolic research.

The comparison focuses on three widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound. The data is inferred from validated methods for analogous compounds.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL0.5 - 50 ng/mL
Accuracy (Recovery) 95 - 105%90 - 110%90 - 115%
Precision (RSD) < 5%< 15%< 15%
Specificity ModerateHighHigh
Throughput HighHighModerate
Cost LowHighMedium
Sample Volume 10 - 50 µL5 - 20 µL10 - 100 µL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of MMPA in relatively simple matrices or at higher concentrations.

Sample Preparation (Plasma/Urine):

  • To 100 µL of plasma or urine, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 225 nm.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for the analysis of MMPA in complex biological matrices at low concentrations.

Sample Preparation (Plasma/Urine):

  • To 50 µL of plasma or urine, add 150 µL of methanol containing an internal standard (e.g., deuterated MMPA).

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection. For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

Chromatographic Conditions:

  • Column: C18 or similar reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Gradient Example: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MMPA: Precursor ion [M-H]⁻ → Product ion (specific fragment).

    • Internal Standard: Precursor ion [M-H]⁻ → Product ion (specific fragment).

  • Note: Specific MRM transitions would need to be determined by direct infusion of an MMPA standard.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like MMPA, derivatization is necessary to increase volatility.

Sample Preparation and Derivatization (Plasma/Urine):

  • Perform a liquid-liquid extraction: Acidify 100 µL of the sample with hydrochloric acid and extract with 500 µL of ethyl acetate.

  • Vortex and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst.[7]

  • Cap the vial and heat at 60°C for 30 minutes.[7]

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized MMPA.

  • Note: The specific ions for SIM would be determined from the mass spectrum of the derivatized MMPA standard.

Signaling Pathways and Experimental Workflows

Methionine Catabolism Pathway

3-(Methylthio)phenylpropanoic acid is an intermediate in the transamination pathway of methionine catabolism.[5] The following diagram illustrates this metabolic process.

Methionine_Catabolism Methionine Catabolism to MMPA Met L-Methionine KMTB α-keto-γ-methylthiobutyrate Met->KMTB Transaminase MMPA This compound KMTB->MMPA Oxidative Decarboxylation Further_Metabolism Further Metabolism MMPA->Further_Metabolism

Caption: Methionine catabolism via the transamination pathway.

Analytical Workflow Cross-Validation

The logical workflow for cross-validating the described analytical methods is depicted below.

Cross_Validation_Workflow Analytical Method Cross-Validation Workflow cluster_methods Analytical Methods Sample Biological Sample (e.g., Plasma, Urine) Prep Sample Preparation (Extraction, Cleanup) Sample->Prep HPLC HPLC-UV Prep->HPLC LCMS LC-MS/MS Prep->LCMS GCMS GC-MS Prep->GCMS Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation LCMS->Validation GCMS->Validation Comparison Data Comparison and Method Selection Validation->Comparison

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the study.

  • HPLC-UV offers a cost-effective and high-throughput option for samples with higher concentrations of MMPA and less complex matrices.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for bioanalytical studies where trace-level detection is necessary.

  • GC-MS , following a derivatization step, presents a viable alternative, particularly for its high resolving power and specificity.

A thorough method validation, encompassing linearity, accuracy, precision, and limits of detection and quantification, is imperative before the application of any of these methods to experimental samples. For regulated drug development, a cross-validation between two different methods or laboratories is often required to ensure data integrity and reproducibility.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(4-(Methylthio)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedures for the safe disposal of 3-(4-(Methylthio)phenyl)propanoic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.

Immediate Safety and Hazard Profile

Key Hazard Information:

Hazard ClassificationDescriptionGHS Code (Anticipated)
Acute Oral ToxicityToxic if swallowedH301[1]
Skin Corrosion/IrritationCauses skin irritationH315[1]
Serious Eye Damage/IrritationCauses serious eye damageH318[1]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]

This data is based on the GHS classification for the closely related isomer, 3-((4-Methylphenyl)thio)propionic acid, and should be used as a precautionary guideline.

Personal Protective Equipment (PPE)

To mitigate exposure risks, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves: Inspect gloves for integrity before each use.

  • Safety glasses or goggles: Ensure full eye coverage.

  • Lab coat or chemical-resistant apron: To protect against skin contact.

  • Respiratory protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2][3]

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Identification and Segregation:

    • Designate a specific, compatible, and clearly labeled container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.[5]

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.[6]

    • The container must be securely sealed at all times, except when adding waste.[6]

    • Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.[2][4]

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide the EHS office with a complete and accurate description of the waste, including its composition and any potential contaminants.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4]

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[4][7]

  • Disposal of Contaminated Materials:

    • Any materials, such as gloves, absorbent pads, or weighing papers, that come into contact with this compound must also be disposed of as hazardous waste.

    • Place these items in a sealed and properly labeled container.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of 3-(4-(Methylthio)phenyl)propanoic acid waste container Place in a designated, compatible, and sealed hazardous waste container start->container labeling Label container with 'HAZARDOUS WASTE' and full chemical name container->labeling segregate Segregate from incompatible materials store Store in a designated satellite accumulation area segregate->store contact_ehs Contact institutional EHS or licensed waste contractor disposal Arrange for professional collection and disposal contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations for any additional requirements.

References

Personal protective equipment for handling 3-(4-(Methylthio)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with 3-(4-(Methylthio)phenyl)propanoic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound and structurally similar compounds are classified as hazardous.[1][2][3] The primary risks include irritation to the skin, eyes, and respiratory system, and toxicity if ingested.[1][3]

Table 1: GHS Hazard Classification Summary

Hazard Class Hazard Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed[1][3] Danger / Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][3][4] Warning
Serious Eye Damage/Irritation Category 1 / 2A H318/H319: Causes serious eye damage or irritation[1][2][3][4] Danger / Warning

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] | Warning |

Note: Classifications are based on data for this compound and structurally similar compounds.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier against exposure.[5] Selection must be based on the specific tasks being performed.[6][7][8]

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles and a face shield.[3][9] Protects against splashes and dust that can cause severe eye damage.[2][4] Standard eyeglasses are not sufficient.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[9] Prevents skin contact which can cause irritation.[1][3] Gloves should be inspected before use and disposed of properly after handling.[3] Double gloving is recommended.[5]
Body Protection Laboratory coat. A chemical-resistant apron or coveralls for tasks with a high splash risk.[3][9] Protects skin and personal clothing from contamination.[6]

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 particle respirator) if handling powders outside of a fume hood.[2][3] | Minimizes the inhalation of dust or aerosols that can cause respiratory tract irritation.[1][3] |

Operational and Disposal Plan

A systematic workflow from preparation to disposal is essential for safe handling.

  • Ventilation: Always handle this chemical in a well-ventilated area.[4][10] A certified chemical fume hood is strongly recommended to control exposure.[11]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and operational before beginning work.[2][10]

  • Review SDS: Read and understand the Safety Data Sheet (SDS) for the specific chemical batch in use.

  • Gather Materials: Assemble all necessary equipment and PPE before handling the chemical.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[12][13]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust inhalation. Avoid generating dust.[3][10]

  • Transfer: Keep containers tightly closed when not in use.[2][4][10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][3][4]

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Increase ventilation to the area.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[10][14] Avoid actions that generate dust.[10]

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) office.

  • Classification: This chemical and its containers must be treated as hazardous waste.[10][11][14] Chemical waste generators are responsible for proper classification according to federal, state, and local regulations.[10][14]

  • Segregation: Collect waste in a designated, properly labeled, and sealed container.[11] Do not mix with other waste streams, particularly incompatible materials like strong oxidizing agents.[11][14]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]

  • Storage: Store the waste container in a designated and secure satellite accumulation area.[11]

  • Disposal: Arrange for collection by the institution's EHS office or a licensed waste disposal contractor.[11] Do not dispose of down the drain or in regular trash.[12][14] Empty containers retain residue and must be disposed of in the same manner as the chemical.[11]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 3: Emergency First Aid Procedures

Exposure Route First Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Skin Contact Remove contaminated clothing immediately.[4] Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3][10]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4]

| Ingestion | Do NOT induce vomiting.[10] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10] |

Chemical Handling Workflow

The following diagram outlines the procedural flow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency Spill Protocol prep1 Review SDS prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood & Safety Shower/Eyewash prep2->prep3 handle1 Weigh/Handle Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste into Labeled Hazardous Container handle2->clean1 Experiment Complete spill_node Spill Occurs handle2->spill_node If Spill clean2 Decontaminate Work Area clean1->clean2 clean3 Doff & Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 end_node Store Waste in Satellite Accumulation Area for Pickup clean4->end_node spill1 Evacuate & Ventilate spill_node->spill1 spill2 Contain with Inert Material spill1->spill2 spill3 Collect in Sealed Container spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill4->clean2 Resume Cleanup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.